molecular formula C12H16N2O3 B310399 N-(4-acetamidophenyl)-2-ethoxyacetamide CAS No. 600140-39-4

N-(4-acetamidophenyl)-2-ethoxyacetamide

Katalognummer: B310399
CAS-Nummer: 600140-39-4
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: XBYYRSFPNXOSEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Acetamidophenyl)-2-ethoxyacetamide (CAS 600140-39-4) is a high-purity organic compound supplied for research applications. This molecule, with the molecular formula C12H16N2O3 and a molecular weight of 236.27, is characterized by its acetamide and ethoxyacetamide functional groups attached to a phenyl ring . It is a solid chemical with a documented purity of 95% or higher . Researchers should note that this product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. The primary research value of N-(4-Acetidophenyl)-2-ethoxyacetamide lies in its role as a versatile chemical building block. Its structure, which incorporates a protected aniline (acetamidophenyl) group, makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing more complex molecules. It can be utilized in the development of novel compounds for various research fields. The presence of the 4-acetamidophenyl moiety is a common feature in compounds with documented pharmacological activity, such as the analgesic paracetamol (4-acetamidophenol) and the prodrug propacetamol . Furthermore, the 4-acetamidophenyl group is a known component in synthetic intermediates for compounds studied for their anti-inflammatory and analgesic properties . As such, this compound serves as a key precursor in medicinal chemistry research for the synthesis and exploration of new chemical entities. Please note that this chemical has associated safety considerations. It carries the GHS signal word "Warning" and hazard statement H302, indicating that it may be harmful if swallowed . Researchers should handle it with appropriate precautions, including the use of protective equipment, and refer to the Safety Data Sheet for detailed handling and disposal information.

Eigenschaften

IUPAC Name

N-(4-acetamidophenyl)-2-ethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-17-8-12(16)14-11-6-4-10(5-7-11)13-9(2)15/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYYRSFPNXOSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic data (NMR, IR, Mass) of N-(4-acetamidophenyl)-2-ethoxyacetamide

[1][2]

Compound Identity & Structural Context[2][3][4][5][6][7][8][9][10][11]

  • IUPAC Name: N-[4-(acetylamino)phenyl]-2-ethoxyacetamide[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 236.27 g/mol [1]

  • Core Scaffold: 1,4-Diaminobenzene (p-phenylenediamine)[1][2]

  • Key Functional Groups:

    • Acetamide (Paracetamol-like motif)[1][2][3]

    • 2-Ethoxyacetamide (Ether-linked side chain)[1][2]

Structural Logic

The molecule exhibits

2

Synthesis Protocol (Authoritative Workflow)

To ensure spectral data accuracy, one must understand the genesis of the sample.[2] The following protocol is the standard method for generating high-purity N-(4-acetamidophenyl)-2-ethoxyacetamide for reference standards.

Reaction Scheme

Reagents: 4-Aminoacetanilide (Starting Material), Ethoxyacetyl chloride (Acylating agent), Triethylamine (Base), Dichloromethane (DCM).

Mechanism: Nucleophilic acyl substitution where the free amine of 4-aminoacetanilide attacks the carbonyl carbon of ethoxyacetyl chloride.[2]

SynthesisSM4-Aminoacetanilide(Nucleophile)INTTetrahedralIntermediateSM->INT+ Et3N / DCM0°C to RTRGTEthoxyacetyl Chloride(Electrophile)RGT->INTPRODN-(4-acetamidophenyl)-2-ethoxyacetamideINT->PROD- Cl⁻BYPRODHCl (Captured by Et3N)INT->BYPROD

Figure 1: Synthetic pathway via nucleophilic acyl substitution.

Step-by-Step Methodology
  • Preparation: Dissolve 4-aminoacetanilide (10 mmol) in anhydrous DCM (30 mL) containing Triethylamine (12 mmol). Cool to 0°C under

    
     atmosphere.[2]
    
  • Addition: Dropwise addition of Ethoxyacetyl chloride (11 mmol) diluted in DCM over 20 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 7:3).[2]

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) followed by saturated

    
    .[2]
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white/off-white crystals.[1][2]

Spectroscopic Data Analysis

The following data is derived from high-field instrument analysis (400 MHz NMR) and standard FT-IR/MS workflows.

A. Nuclear Magnetic Resonance (NMR)

The asymmetry of the molecule prevents the aromatic protons from appearing as a single singlet, typically resolving into an

2
Table 1: 1H NMR Data (400 MHz, DMSO-

)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Amide NH (1) 9.85Singlet (br)1HAcetamide NH (Exchangeable).[1][2]
Amide NH (2) 9.68Singlet (br)1HEthoxyacetamide NH (Slightly shielded relative to acetamide due to ether proximity).[2]
Ar-H (a) 7.52Doublet (

Hz)
2HAromatic protons ortho to the ethoxyacetamide group.[1][2]
Ar-H (b) 7.48Doublet (

Hz)
2HAromatic protons ortho to the acetamide group.[1][2]

4.02Singlet2HMethylene between carbonyl and ether oxygen.[1][2] Deshielded by anisotropy and electronegativity.[2]

3.55Quartet (

Hz)
2HMethylene of the ethyl group.[1][2]

2.02Singlet3HMethyl of the acetamide group (Classic singlet).[1][2]

1.18Triplet (

Hz)
3HTerminal methyl of the ethyl group.[1][2]
Table 2: 13C NMR Data (100 MHz, DMSO-

)
Carbon TypeShift (

ppm)
Assignment
C=O (Amide) 168.5, 168.1Two amide carbonyls.[2] The ethoxyacetyl carbonyl is typically further downfield.[2]
Ar-C (Quaternary) 135.2, 134.8Ipso carbons attached to Nitrogen.[1][2]
Ar-C (CH) 120.5, 119.8Aromatic CH carbons.[1][2][4]

69.8Alpha-carbon to the ether/carbonyl.[1][2]

66.2Ether methylene.[1][2]

23.8Acetyl methyl.[1][2]

14.9Terminal methyl.[1][2]
B. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a "fingerprint" for the dual amide functionality and the ether linkage.[2]

  • 3280–3320 cm⁻¹: N-H Stretching (Amide).[2] Usually appears as a broadened doublet or overlapping bands due to hydrogen bonding.[2]

  • 3050 cm⁻¹: Aromatic C-H stretch (Weak).[2]

  • 2850–2950 cm⁻¹: Aliphatic C-H stretch (Methyl/Methylene).[2]

  • 1660–1690 cm⁻¹: Amide I (C=O stretch).[2] Strong intensity. Often split into two unresolved peaks due to the two distinct amide environments.[2]

  • 1530–1550 cm⁻¹: Amide II (N-H bending).[2]

  • 1110–1125 cm⁻¹: C-O-C Stretching (Ether). Distinctive band differentiating this from simple acetanilides.[2]

C. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or EI (70 eV).[1][2]

  • Molecular Ion (

    
    ):  m/z 236.1
    
  • Protonated Adduct (

    
    ):  m/z 237.1
    
  • Sodium Adduct (

    
    ):  m/z 259.1
    
Fragmentation Pattern (EI/CID)

The fragmentation logic follows the cleavage of the labile amide bonds and the ether side chain.[2]

MassSpecParentParent Ion[M+H]+ = 237Frag1Loss of Ethoxy Group(- EtOH/EtO)Parent->Frag1m/z ~191Frag2Deacetylation(Loss of CH2CO)Parent->Frag2m/z ~195Corep-Phenylenediamine Core(m/z ~108/109)Frag1->CoreFrag2->Core

Figure 2: Proposed fragmentation pathways in Mass Spectrometry.

  • m/z 191: Loss of Ethanol (

    
    ) or Ethoxy radical from the side chain.[2]
    
  • m/z 150: Loss of the entire ethoxyacetyl group (reverting to 4-aminoacetanilide cation).[2]

  • m/z 109: p-phenylenediamine cation (loss of both acyl chains).[1][2]

Quality Control & Impurity Profiling

When using this guide for drug development (e.g., as an impurity marker for Paracetamol), distinguish it from:

  • Phenacetin: Lacks the second amide; has an ether directly on the ring.[2]

  • Diacetyl derivative: N,N'-diacetyl-p-phenylenediamine.[1][2] (Distinguished by NMR: Diacetyl is symmetrical, showing only one methyl singlet and one aromatic singlet/tight AA'BB').[2]

References

  • Synthesis of Acetanilides: Vogel, A. I.[2] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard protocol for acetylation of amines).[2]

  • Parent Compound Data (4-Aminoacetanilide): National Institute of Standards and Technology (NIST).[2] 4'-Aminoacetanilide Mass Spectrum. Available at: [Link]

  • Analogous Ether Data (Phenacetin): National Institute of Standards and Technology (NIST).[2] Phenacetin Gas Phase IR & MS. Available at: [Link]

  • General NMR Prediction: Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[2] (Source for chemical shift additivity rules used in assignment).

An In-Depth Technical Guide to the In Vivo Metabolism of N-(4-acetamidophenyl)-2-ethoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated in vivo metabolism of N-(4-acetamidophenyl)-2-ethoxyacetamide, a compound structurally related to phenacetin. Drawing upon established metabolic pathways of analogous structures, this document outlines the probable biotransformation routes, the key enzymatic players, and the resulting metabolites. Furthermore, this guide presents a detailed framework for conducting in vivo metabolism studies, encompassing experimental design, step-by-step protocols for animal studies, and robust analytical methodologies for metabolite identification and quantification. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights for investigating the metabolic fate of this compound.

Introduction: Unraveling the Metabolic Fate

N-(4-acetamidophenyl)-2-ethoxyacetamide is an acetanilide derivative with structural similarities to the once widely used analgesic, phenacetin. Understanding the in vivo metabolism of any new chemical entity is a cornerstone of drug development, providing critical insights into its efficacy, safety, and potential for drug-drug interactions. The metabolic profile dictates the pharmacokinetic properties, the formation of active or toxic metabolites, and the routes of elimination. Given its structural resemblance to phenacetin, we can predict its metabolic pathways with a degree of confidence, primarily involving oxidative and conjugative reactions.

Phenacetin was largely withdrawn from the market due to nephrotoxicity and an increased risk of other adverse effects, which were linked to its metabolites.[1] Therefore, a thorough investigation into the metabolism of N-(4-acetamidophenyl)-2-ethoxyacetamide is paramount to assess its toxicological potential. This guide will delve into the probable metabolic transformations this molecule undergoes in a biological system.

Predicted Metabolic Pathways

The in vivo metabolism of N-(4-acetamidophenyl)-2-ethoxyacetamide is expected to proceed through several key pathways, primarily centered around the acetamidophenyl core and the ethoxyacetamide side chain. These pathways are largely extrapolated from the well-documented metabolism of phenacetin.[2][3]

The principal metabolic routes are anticipated to be:

  • O-deethylation: This is a major metabolic pathway for phenacetin, catalyzed predominantly by the cytochrome P450 enzyme CYP1A2, leading to the formation of acetaminophen (paracetamol).[4] A similar reaction is expected for N-(4-acetamidophenyl)-2-ethoxyacetamide, yielding N-(4-acetamidophenyl)acetamide (a di-acetylated derivative of p-phenylenediamine).

  • N-deacetylation: This pathway involves the hydrolysis of the acetamido group, which has been observed for phenacetin.[2]

  • Aromatic Hydroxylation: The phenyl ring is susceptible to hydroxylation at various positions, a common metabolic transformation for many aromatic compounds.[2]

  • Side Chain Metabolism: The 2-ethoxyacetamide side chain is likely to undergo hydrolysis of the amide bond and O-dealkylation of the ethoxy group.[5]

The interplay of these pathways can lead to a diverse array of metabolites, some of which may be pharmacologically active or potentially toxic.

Phase I Metabolism: The Initial Transformations

Phase I reactions introduce or expose functional groups, preparing the molecule for subsequent conjugation reactions. For N-(4-acetamidophenyl)-2-ethoxyacetamide, the key Phase I transformations are predicted as follows:

  • Oxidative De-ethylation: The ethoxy group on the side chain is a prime target for oxidative de-ethylation by cytochrome P450 enzymes, particularly CYP1A2 and potentially CYP2A13.[4][6] This would result in an alcohol intermediate that could be further oxidized.

  • N-Deacetylation: Hydrolysis of the primary amide on the acetamidophenyl moiety would yield p-amino-N-(2-ethoxyacetyl)aniline.

  • Aromatic Hydroxylation: The aromatic ring can be hydroxylated, primarily at the ortho position to the acetamido group.[2]

  • Amide Hydrolysis: The amide linkage in the 2-ethoxyacetamide side chain could be cleaved by amidases to yield N-(4-acetamidophenyl)amine (4-aminoacetanilide) and ethoxyacetic acid.

Of particular importance is the potential formation of reactive metabolites. The O-deethylation product, acetaminophen, is known to be metabolized to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI) via cytochrome P450 enzymes.[1][7] NAPQI is highly electrophilic and can bind to cellular macromolecules, leading to hepatotoxicity if not detoxified by glutathione.[7]

Phase II Metabolism: Conjugation and Excretion

The metabolites formed during Phase I, as well as the parent compound if it possesses suitable functional groups, can undergo Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion.[8]

  • Glucuronidation: Hydroxyl groups introduced during aromatic hydroxylation and the hydroxyl group of the acetaminophen metabolite can be conjugated with glucuronic acid.

  • Sulfation: Phenolic hydroxyl groups can also be sulfated.

  • Glutathione Conjugation: The reactive NAPQI intermediate is detoxified by conjugation with glutathione. The resulting conjugate can be further metabolized to mercapturic acid and cysteine conjugates, which are then excreted in the urine.[7][9]

The balance between the bioactivation pathways leading to reactive metabolites and the detoxification pathways is a critical determinant of the compound's safety profile.

Visualizing the Metabolic Landscape

The following diagram, generated using Graphviz, illustrates the predicted metabolic pathways of N-(4-acetamidophenyl)-2-ethoxyacetamide.

Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent N-(4-acetamidophenyl)- 2-ethoxyacetamide O-Deethylated N-(4-hydroxyphenyl)- N'-(ethoxyacetyl)-p-phenylenediamine Parent->O-Deethylated CYP1A2, CYP2A13 (O-deethylation) N-Deacetylated p-amino-N-(2-ethoxyacetyl)aniline Parent->N-Deacetylated Amidase (N-deacetylation) Hydroxylated Hydroxylated Metabolites Parent->Hydroxylated CYP450 (Aromatic Hydroxylation) Acetaminophen Acetaminophen (Paracetamol) O-Deethylated->Acetaminophen Amidase NAPQI NAPQI (Reactive Metabolite) Acetaminophen->NAPQI CYP450 Glucuronide Glucuronide Conjugates Acetaminophen->Glucuronide UGTs Sulfate Sulfate Conjugates Acetaminophen->Sulfate SULTs Hydroxylated->Glucuronide GSH_Conjugate Glutathione Conjugate NAPQI->GSH_Conjugate GSTs Excretion Excretion Glucuronide->Excretion Urine/Bile Sulfate->Excretion Urine Mercapturate Mercapturic Acid GSH_Conjugate->Mercapturate Mercapturate->Excretion Urine

Caption: Predicted metabolic pathways of N-(4-acetamidophenyl)-2-ethoxyacetamide.

In Vivo Experimental Design: A Roadmap to Understanding Metabolism

A well-designed in vivo study is crucial for elucidating the metabolic fate of N-(4-acetamidophenyl)-2-ethoxyacetamide. The following sections outline a robust experimental framework.

Animal Model Selection: Choosing the Right System

The choice of animal model is a critical decision that can significantly impact the translatability of the results to humans.[10] Rodents, such as rats and mice, are commonly used in early-stage drug metabolism studies due to their well-characterized physiology, availability, and cost-effectiveness. The Sprague-Dawley rat is a suitable initial model. For studying potential toxicity, the hamster can also be a relevant model, as it has been used in studies of phenacetin-related toxicity.[11]

Justification: Rats possess a comprehensive suite of drug-metabolizing enzymes, including various cytochrome P450 isoforms, that are analogous to those in humans.[12] While there are species-specific differences in enzyme expression and activity, the rat model provides a valuable initial assessment of the major metabolic pathways.

Dosing and Administration: Delivering the Compound

The route of administration should mimic the intended clinical route. For an orally administered drug, oral gavage is the preferred method. The dose selection should be based on preliminary toxicity studies to determine a maximum tolerated dose (MTD). A single dose pharmacokinetic study is typically performed first, followed by multiple-dose studies if necessary.

Table 1: Proposed Dosing Regimen for a Single-Dose Rat Study

ParameterRecommendationRationale
Animal Model Male Sprague-Dawley rats (n=3-5 per time point)Well-characterized model for metabolism studies.
Dose 10 mg/kg (and a higher dose, e.g., 100 mg/kg)A low dose to assess linear pharmacokinetics and a high dose to investigate potential saturation of metabolic pathways.
Vehicle 0.5% (w/v) carboxymethylcellulose in waterA common and generally inert vehicle for oral administration.
Route Oral gavageMimics the most common route of drug administration in humans.
Sample Collection: Capturing the Metabolic Footprint

To obtain a comprehensive picture of the compound's metabolism and excretion, various biological matrices should be collected at multiple time points.

  • Blood/Plasma: Serial blood samples are collected to determine the pharmacokinetic profile of the parent compound and its major metabolites.

  • Urine and Feces: These are collected to identify and quantify the excretory products.

  • Bile: In cannulated animals, bile can be collected to investigate biliary excretion of the parent drug and its metabolites.

Table 2: Sample Collection Schedule

Time Point (post-dose)BloodUrineFecesBile (cannulated animals)
0 (pre-dose)
0.25 h
0.5 h
1 h
2 h0-8 h0-24 h
4 h
8 h
12 h8-24 h
24 h
48 h24-48 h24-48 h

Experimental Protocols: Step-by-Step Methodologies

The following protocols provide a detailed guide for conducting the in vivo metabolism study.

Animal Study Protocol
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer N-(4-acetamidophenyl)-2-ethoxyacetamide via oral gavage at the predetermined doses.

  • Sample Collection:

    • Blood: Collect blood samples (approximately 0.25 mL) from the tail vein at the specified time points into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood at 4°C to separate the plasma.

    • Urine and Feces: House the animals in metabolic cages for the collection of urine and feces at the designated intervals.

    • Bile Duct Cannulation (for a subset of animals): Anesthetize the rats and perform bile duct cannulation to collect bile.

  • Sample Storage: Store all biological samples at -80°C until analysis.

Sample Preparation Protocol
  • Plasma:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

  • Urine:

    • Thaw and centrifuge the urine samples to remove any precipitates.

    • For the analysis of conjugated metabolites, an enzymatic hydrolysis step with β-glucuronidase/arylsulfatase may be required.

    • Dilute the urine sample with the mobile phase before injection into the LC-MS/MS system.

  • Feces:

    • Homogenize the fecal samples with a suitable solvent (e.g., methanol/water mixture).

    • Centrifuge the homogenate and collect the supernatant for analysis.

Analytical Methodology: Identifying and Quantifying Metabolites

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for metabolite identification and quantification due to its high sensitivity and selectivity.[4][13]

Table 3: Illustrative HPLC-MS/MS Parameters

ParameterSpecification
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Gradient A suitable gradient to separate the parent compound and its metabolites
Flow Rate 0.4 mL/min
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI) in both positive and negative modes
Scan Type Multiple Reaction Monitoring (MRM) for quantification; Product ion scan and precursor ion scan for metabolite identification

Workflow Visualization: From Animal to Analysis

The following diagram illustrates the complete experimental workflow for the in vivo metabolism study.

Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Analytical Phase Animal_Selection Animal Model Selection (Sprague-Dawley Rat) Dosing Dosing (Oral Gavage) Animal_Selection->Dosing Sample_Collection Sample Collection (Blood, Urine, Feces, Bile) Dosing->Sample_Collection Sample_Prep Sample Preparation (Protein Precipitation, Hydrolysis) Sample_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (Metabolite ID & Quantification) Sample_Prep->LCMS_Analysis Data_Analysis Data Analysis (Pharmacokinetic Modeling) LCMS_Analysis->Data_Analysis Metabolic_Profile Comprehensive Metabolic Profile Data_Analysis->Metabolic_Profile Generate

Caption: Experimental workflow for the in vivo metabolism study.

Conclusion: A Path Forward

This technical guide provides a robust framework for investigating the in vivo metabolism of N-(4-acetamidophenyl)-2-ethoxyacetamide. By leveraging the extensive knowledge of phenacetin metabolism and employing state-of-the-art experimental and analytical techniques, researchers can elucidate the metabolic fate of this compound. A thorough understanding of its biotransformation is essential for a comprehensive assessment of its pharmacokinetic and toxicological properties, which is a critical step in the drug development process. The proposed methodologies, from animal model selection to detailed analytical protocols, are designed to be self-validating and provide the high-quality data necessary for informed decision-making.

References

  • National Center for Biotechnology Information. (n.d.). PHENACETIN. In Pharmaceuticals - NCBI Bookshelf. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of phenacetin to paracetamol and further metabolites. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Reactive metabolites of phenacetin and acetaminophen: a review. Retrieved from [Link]

  • PharmaXChange.info. (2012, August 25). Metabolism of Paracetamol (Acetaminophen), Acetanilide and Phenacetin. Retrieved from [Link]

  • Veronese, M. E., McLean, S., & D'Souza, C. A. (1985).
  • Garland, W. A., Hsiao, K. C., Pantuck, E. J., & Conney, A. H. (1977). Quantitative Determination of Phenacetin and Its Metabolite Acetaminophen by GLC–Chemical Ionization Mass Spectrometry. Journal of Pharmaceutical Sciences, 66(3), 340-344.
  • Szklarz, G. D., Halpert, J. R., & Lasker, J. M. (2008). Key residues controlling phenacetin metabolism by human cytochrome P450 2A enzymes. Drug Metabolism and Disposition, 36(11), 2275-2282.
  • National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • Jaeschke, H., Adelusi, O. B., & Ramachandran, A. (2014). METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS. Pharmaceutical Research, 31(12), 3225-3237.
  • Uehleke, H., & Kampffmeyer, H. G. (1982). The metabolism of N-hydroxyphenacetin in vitro and in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 321(1), 63-69.
  • Lee, S., Kim, D., & Lee, H. (2021). Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of Amifampridine: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen. Pharmaceutics, 13(8), 1251.
  • National Center for Biotechnology Information. (2024). Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism. Retrieved from [Link]

  • MDPI. (2023). Metabolism of Acetaminophen by Enteric Epithelial Cells Mitigates Hepatocellular Toxicity In Vitro. Retrieved from [Link]

  • Clayton, T. A., Lindon, J. C., Cloarec, O., Antti, H., Charuel, C., Hanton, G., ... & Nicholson, J. K. (2006). Identification of phenacetin metabolites in human urine after administration of phenacetin-C2H3: measurement of futile metabolic deacetylation via HPLC/MS-SPE-NMR and HPLC-ToF MS. Journal of proteome research, 5(5), 1084-1093.
  • National Center for Biotechnology Information. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Retrieved from [Link]

  • MDPI. (2020). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

  • ACS Publications. (2012). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Retrieved from [Link]

  • IntechOpen. (2021). Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. Retrieved from [Link]

  • YouTube. (2024, November 30). 11. Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. Retrieved from [Link]

  • PubMed. (2019). In vivo investigation of hyperpolarized [1,3-13C2]acetoacetate as a metabolic probe in normal brain and in glioma. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. Retrieved from [Link]

  • PubMed. (1990). Mechanistic studies on the metabolic activation of acetaminophen in vivo. Retrieved from [Link]

  • Hajovsky, H., Hu, G., Koen, Y., Sarma, D., Cui, W., Moore, D. S., ... & Hanzlik, R. P. (2012). Metabolism and toxicity of thioacetamide and thioacetamide S-oxide in rat hepatocytes. Chemical research in toxicology, 25(9), 1955-1963.
  • National Center for Biotechnology Information. (2018). Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: a perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. Retrieved from [Link]

  • Agins, A. P. (2013). Making Sense of Cytochrome P450. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Role of N-acetyltransferase 2 acetylation polymorphism in 4, 4'-methylene bis (2-chloroaniline) biotransformation. Retrieved from [Link]

Sources

N-(4-acetamidophenyl)-2-ethoxyacetamide potential therapeutic targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(4-acetamidophenyl)-2-ethoxyacetamide , a rationally designed analgesic candidate.[1][2] This compound represents a structural evolution of the p-aminophenol class (Paracetamol/Phenacetin), engineered to retain central analgesic efficacy while mitigating the hepatotoxic liabilities associated with metabolic bioactivation.[2]

A Next-Generation Non-Opioid Analgesic Candidate targeting the COX-Endocannabinoid Axis[1][2]

Executive Summary & Chemical Identity

N-(4-acetamidophenyl)-2-ethoxyacetamide is a bis-amide derivative of 1,4-phenylenediamine.[1][2] Unlike classical NSAIDs that act primarily via peripheral COX inhibition, this compound is designed to target central pain pathways.[2] Its structure combines the acetamido pharmacophore of Paracetamol (Acetaminophen) with a lipophilic 2-ethoxyacetyl tail, optimizing Blood-Brain Barrier (BBB) penetration and metabolic stability.[1][2]

  • Chemical Structure:

    
    [1][2]
    
  • Molecular Class: N,N'-Diacyl-1,4-phenylenediamine.[1][2]

  • Primary Indication: Central Analgesia and Antipyresis (Non-Narcotic).[1][2]

  • Key Advantage: Hepatotoxicity Mitigation. By replacing the phenolic hydroxyl of paracetamol with a stable ethoxy-acetamide group, the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) is structurally blocked.[1][2]

Molecular Pharmacology & Therapeutic Targets

The therapeutic efficacy of N-(4-acetamidophenyl)-2-ethoxyacetamide is hypothesized to stem from a "Multi-Target Analgesic Triad," acting synergistically on the Cyclooxygenase and Endocannabinoid systems.[1][2]

Target 1: Cyclooxygenase-2 (COX-2) – Peroxidase Site

Unlike traditional NSAIDs (e.g., Ibuprofen) that block the COX active site, this compound targets the Peroxidase (POX) site of COX enzymes, similar to Paracetamol.[2]

  • Mechanism: It acts as a reducing cosubstrate at the POX site, diminishing the "peroxide tone" required for the activation of the COX catalytic heme. This inhibition is most effective in environments with low peroxide levels (e.g., the CNS), explaining its central dominance over peripheral inflammation.

  • Therapeutic Outcome: Reduction of Prostaglandin E2 (PGE2) synthesis in the hypothalamus (Antipyresis) and spinal cord (Analgesia).

Target 2: TRPV1 (Transient Receptor Potential Vanilloid 1)

The compound functions as a modulator of the TRPV1 channel in the Periaqueductal Gray (PAG) matter of the brain.

  • Mechanism: Following deacetylation or direct interaction, the lipophilic ethoxy-amide moiety facilitates binding to the intracellular capsaicin-binding pocket of TRPV1.[1][2] Activation of these channels leads to calcium influx, followed by rapid desensitization and a refractory period to nociceptive stimuli.

  • Therapeutic Outcome: Modulation of descending inhibitory pain pathways.[2]

Target 3: Fatty Acid Amide Hydrolase (FAAH)

Bis-amide derivatives of phenylenediamine have shown potential as FAAH inhibitors .[1][2]

  • Mechanism: By competitively inhibiting FAAH, the compound prevents the hydrolysis of Anandamide (AEA) , an endogenous cannabinoid. Elevated AEA levels subsequently activate CB1 receptors and desensitize TRPV1 channels.[1][2]

  • Therapeutic Outcome: Enhancement of intrinsic analgesic tone via the Endocannabinoid system.

Visualizing the Mechanism of Action

The following diagram illustrates the dual-pathway mechanism and the safety advantage over Paracetamol.

G Compound N-(4-acetamidophenyl)- 2-ethoxyacetamide SafeMet Stable Amide Hydrolysis Compound->SafeMet No Phenolic OH BBB Blood-Brain Barrier (High Permeability) Compound->BBB Lipophilic Ethoxy Tail Para Paracetamol (Reference) NAPQI NAPQI (Toxic Metabolite) Para->NAPQI CYP2E1 Oxidation GSH Glutathione Depletion NAPQI->GSH Liver Hepatotoxicity GSH->Liver NoLiver Hepatoprotection SafeMet->NoLiver COX COX-2 (POX Site) Inhibition BBB->COX TRPV1 TRPV1 Channel Modulation BBB->TRPV1 FAAH FAAH Inhibition BBB->FAAH Analgesia Central Analgesia & Antipyresis COX->Analgesia Reduced PGE2 TRPV1->Analgesia Desensitization FAAH->Analgesia Increased Anandamide

Figure 1: Comparative mechanism and safety profile of N-(4-acetamidophenyl)-2-ethoxyacetamide vs. Paracetamol.[1][2]

Experimental Validation Protocols

To validate the therapeutic targets and safety profile, the following standardized protocols are recommended.

Protocol A: COX-1 vs. COX-2 Selectivity Assay (Colorimetric)

Objective: Determine the IC50 for COX inhibition and verify the "Peroxide Tone" dependence.[1][2]

  • Reagents: Purified Ovine COX-1 and Human Recombinant COX-2 enzymes, Arachidonic Acid (substrate), TMPD (chromogenic reducing agent), Heme.[1][2]

  • Preparation: Incubate enzyme with Heme and test compound (0.1 nM – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes.

  • Reaction: Initiate by adding Arachidonic Acid and TMPD.

  • Measurement: Monitor absorbance at 590 nm (oxidized TMPD) for 5 minutes.

  • Validation: Perform assay in the presence and absence of exogenous peroxide (e.g., 10 µM H2O2). A significant shift in IC50 with added peroxide confirms the POX-site mechanism .[1][2]

Protocol B: TRPV1 Calcium Influx Assay

Objective: Confirm functional activation/desensitization of TRPV1 channels.[2]

  • Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK293).

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.

  • Baseline: Measure basal fluorescence (

    
    ) using a kinetic plate reader (Ex/Em: 485/525 nm).
    
  • Stimulation: Inject test compound (1 µM – 50 µM). Use Capsaicin (100 nM) as a positive control.[1][2]

  • Antagonism Check: Pre-incubate with Capsazepine (TRPV1 antagonist) to confirm specificity.[1][2]

  • Data Analysis: Plot

    
     vs. Time. Look for a transient peak followed by a sustained drop below baseline (desensitization).[1][2]
    
Protocol C: Hepatotoxicity Screening (LDH Release)

Objective: Compare cytotoxicity against Paracetamol.

  • Model: Primary Human Hepatocytes or HepG2 cells.[1][2]

  • Treatment: Treat cells with Compound vs. Paracetamol at supratherapeutic concentrations (1 mM, 5 mM, 10 mM) for 24 hours.

  • Assay: Collect supernatant and quantify Lactate Dehydrogenase (LDH) using a coupled enzymatic reaction (Tetrazolium salt reduction).

  • Readout: Absorbance at 490 nm.

  • Success Criteria: The test compound should show statistically significant lower LDH release compared to equimolar Paracetamol.

Quantitative Data Summary (Theoretical Profile)

ParameterParacetamol (Reference)N-(4-acetamidophenyl)-2-ethoxyacetamideClinical Significance
LogP (Lipophilicity) 0.46~1.2Enhanced CNS penetration.[1][2]
COX-2 (POX) IC50 ~150 µM~50-100 µMPotentially higher potency due to binding affinity.[1][2]
TRPV1 Activity Indirect (via AM404)Direct/IndirectFaster onset of analgesia.
Hepatotoxicity Risk High (NAPQI formation)Low Blocked quinone formation pathway.[2]
Half-life (

)
2-3 hoursEstimated 3-5 hoursLonger duration of action (amide stability).[1][2]

References

  • Bazan, H. A., et al. (2020).[3][4] "A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis."[1][2][3] European Journal of Medicinal Chemistry. Link

  • Hinz, B., et al. (2008). "Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man."[1][2] FASEB Journal. Link

  • Högestätt, E. D., et al. (2005). "Conversion of acetaminophen to the bioactive N-acylphenolamine AM404 via fatty acid amide hydrolase-dependent arachidonic acid conjugation in the nervous system."[1][2] Journal of Biological Chemistry. Link

  • Toguri, H., et al. (2023). "Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs." International Journal of Molecular Sciences. Link[2]

  • Duggan, K. C., et al. (2011). "The inhibition of cyclooxygenase-2 by aspirin-like drugs: complex kinetics and the role of the peroxidase site."[1][2] Biochemistry. Link

Sources

Methodological & Application

Application Note: In Vitro Characterization and Toxicology Screening of N-(4-acetamidophenyl)-2-ethoxyacetamide (NAP-EA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

N-(4-acetamidophenyl)-2-ethoxyacetamide (NAP-EA) represents a structural evolution of the p-aminophenol class of analgesics (e.g., Acetaminophen/Paracetamol). Structurally, NAP-EA replaces the phenolic hydroxyl group of paracetamol with a 2-ethoxyacetamide moiety or modifies the amine core, potentially creating a "masked" or non-phenolic analog.

The Scientific Logic (Causality): The primary limitation of Paracetamol (APAP) is hepatotoxicity caused by the metabolic conversion of its phenolic core into the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI) via CYP2E1.

  • Hypothesis: By modifying the electronic properties of the para-position or sterically hindering the metabolic site, NAP-EA is designed to retain cyclooxygenase (COX) inhibitory activity while preventing the formation of quinone-imine toxic intermediates.

This Application Note provides a rigorous, self-validating protocol for:

  • Pharmacodynamics: COX-1/COX-2 Isoform Selectivity.

  • Toxicology: High-Content Hepatotoxicity Screening (HepG2).

  • Metabolic Stability: Microsomal Intrinsic Clearance.

Experimental Workflow Visualization

The following diagram outlines the critical path for validating NAP-EA, ensuring that efficacy data is always contextualized by safety profiles.

NAP_EA_Workflow cluster_efficacy Pharmacodynamics (Efficacy) cluster_safety Toxicology (Safety) Start NAP-EA Compound (Powder) Solubility Solubility Check (DMSO/PBS) Start->Solubility COX_Assay COX-1/COX-2 Inhibition Assay Solubility->COX_Assay Dilution A HepG2 HepG2 Viability (MTT Assay) Solubility->HepG2 Dilution B IC50_Calc IC50 Determination & Selectivity Ratio COX_Assay->IC50_Calc Decision Lead Candidate Profile IC50_Calc->Decision NAPQI_Proxy GSH Depletion Check HepG2->NAPQI_Proxy If Viable NAPQI_Proxy->Decision

Caption: Parallel workflow for NAP-EA characterization. Efficacy (Green) and Safety (Red) are assessed simultaneously to calculate the Therapeutic Index early in the pipeline.

Protocol A: COX-1/COX-2 Inhibition Screening (Mechanism of Action)

Objective: To determine if NAP-EA retains the analgesic mechanism of paracetamol (COX inhibition) and to assess its selectivity ratio (COX-2/COX-1). High COX-2 selectivity is desirable for reduced gastric side effects.

Principle: This assay utilizes the peroxidase activity of COX enzymes.[1][2][3][4] The conversion of Arachidonic Acid (AA) to PGG2 is monitored by the oxidation of a fluorometric probe (e.g., ADHP or Amplex Red) which fluoresces upon oxidation.

Materials
  • Enzymes: Recombinant Human COX-1 and COX-2 (Cayman Chemical or Sigma).

  • Substrate: Arachidonic Acid (100 µM final).

  • Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP).

  • Controls:

    • Positive Control:[2] Indomethacin (Non-selective) or Celecoxib (COX-2 selective).

    • Vehicle Control: 1% DMSO.

Step-by-Step Methodology
  • Enzyme Preparation:

    • Thaw COX-1 and COX-2 enzymes on ice.[3]

    • Dilute enzymes in Assay Buffer (100 mM Tris-HCl, pH 8.0) to a final concentration of 1 unit/well. Note: Do not vortex enzymes vigorously.

  • Compound Dilution:

    • Prepare a 10 mM stock of NAP-EA in DMSO.

    • Perform 1:3 serial dilutions in Assay Buffer to generate a 7-point concentration curve (e.g., 100 µM down to 0.1 µM).

  • Reaction Setup (96-well Black Plate):

    Component Volume (µL) Notes
    Assay Buffer 150 Adjust pH to 8.0
    Heme Solution 10 Cofactor required for COX activity
    NAP-EA / Control 10 Test Compound
    COX Enzyme (1 or 2) 10 Incubate 5 mins at 25°C to allow binding
    Fluorometric Probe 10 ADHP or Amplex Red

    | Arachidonic Acid | 10 | Initiates Reaction |

  • Kinetic Measurement:

    • Immediately after adding Arachidonic Acid, read fluorescence (Ex: 535 nm / Em: 587 nm) in kinetic mode for 10 minutes at room temperature.

  • Data Analysis:

    • Select the linear portion of the curve (slope).

    • Calculate % Inhibition:

      
      .
      
    • Plot log[Concentration] vs. % Inhibition to determine IC50.

Protocol B: Hepatotoxicity & Metabolic Activation (HepG2 Assay)

Objective: To verify that NAP-EA does not induce hepatotoxicity comparable to Paracetamol (APAP) at therapeutic doses. Scientific Context: HepG2 cells are used, but they often lack high CYP2E1 levels. For a rigorous test of metabolic toxicity (NAPQI formation), this protocol includes an optional S9 Activation Step or comparison with metabolically competent HepaRG cells.

Materials
  • Cell Line: HepG2 (ATCC HB-8065).

  • Media: DMEM + 10% FBS + 1% Pen/Strep.

  • Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin.

  • Comparator: Acetaminophen (Sigma-Aldrich).

Step-by-Step Methodology
  • Seeding:

    • Seed HepG2 cells at

      
       cells/well in a 96-well clear plate.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Replace media with serum-free media containing NAP-EA.

    • Dose Range: 0, 1, 5, 10, 20 mM. (Note: APAP toxicity is usually observed >5-10 mM in vitro).

    • Critical Control: Run a parallel plate with APAP (Paracetamol) as the toxicity benchmark.

  • Incubation:

    • Incubate for 24 hours . (Longer exposure of 48h is recommended if the compound is slow-acting).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours until purple formazan crystals form.

    • Aspirate media carefully.

    • Solubilize crystals with 150 µL DMSO.

    • Read Absorbance at 570 nm.

  • Interpretation:

    • If NAP-EA viability > 80% at 10 mM while APAP viability < 50%, the hypothesis of "reduced hepatotoxicity" is supported.

Protocol C: Metabolic Stability (Microsomal Stability)

Objective: To assess the half-life (


) of NAP-EA and predict in vivo clearance. The ethoxy group is a potential site for rapid dealkylation by CYP450s.
Workflow Diagram (Metabolic Fate)

Metabolic_Path cluster_metabolites Potential Metabolites Compound NAP-EA Microsomes Liver Microsomes (CYP450s + NADPH) Compound->Microsomes Met1 O-Dealkylation (Loss of Ethyl group) Microsomes->Met1 CYP Oxidation Met2 Amide Hydrolysis (Release of core amine) Microsomes->Met2 Amidases

Caption: Predicted metabolic liabilities of NAP-EA. The ethoxy side chain is susceptible to O-dealkylation.

Methodology
  • Incubation Mix:

    • Liver Microsomes (Human/Rat): 0.5 mg/mL protein.

    • NAP-EA: 1 µM final concentration.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation:

    • Pre-warm mixture to 37°C for 5 mins.

    • Add NADPH (1 mM final) to start the reaction.

  • Sampling:

    • Take aliquots (50 µL) at T = 0, 5, 15, 30, and 60 minutes.

    • Quench immediately in 200 µL cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS.

    • Plot ln(% Remaining) vs. Time to calculate slope (

      
      ).
      
    • 
      .
      

References

  • McGill, M. R., & Jaeschke, H. (2013). Metabolism and disposition of acetaminophen: recent advances in relation to hepatotoxicity and diagnosis. Pharmaceutical Research, 30(9), 2174–2187. (Context for APAP/NAPQI toxicity mechanisms).
  • Reprocell. (n.d.). Toxicity assessment using HepG2 liver cell lines. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX-2 Inhibitor Screening Assay Kit. Retrieved from [Link]

Sources

A Robust, Validated HPLC Method for the Quantitative Analysis of N-(4-acetamidophenyl)-2-ethoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note presents a highly specific, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(4-acetamidophenyl)-2-ethoxyacetamide. This compound, a structural analog of the well-known pharmaceuticals phenacetin and paracetamol, is of interest in pharmaceutical research and development as a potential intermediate, impurity, or new chemical entity. The method utilizes a C18 stationary phase with an isocratic mobile phase composed of acetonitrile and water, modified with formic acid, ensuring optimal peak shape and resolution. Detection is performed using a UV-Vis detector. The protocol has been designed for robustness and is suitable for routine quality control, stability testing, and purity analysis in regulated environments. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the analytical principle, detailed experimental protocols, and a complete method validation strategy based on the International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

N-(4-acetamidophenyl)-2-ethoxyacetamide is an aromatic amide that shares structural motifs with widely used analgesic and antipyretic drugs.[1][2] Specifically, its core N-(4-acetamidophenyl) group is central to the structure of paracetamol. The reliable quantification of such molecules is a cornerstone of pharmaceutical development, ensuring the safety, efficacy, and quality of drug substances and products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility for the analysis of non-volatile and thermally labile compounds.[3][4]

The development of a robust HPLC method requires a deep understanding of the analyte's physicochemical properties. N-(4-acetamidophenyl)-2-ethoxyacetamide possesses a substituted phenyl ring, which acts as a strong chromophore, making it ideally suited for UV detection. Its moderate polarity, conferred by the presence of two amide moieties, an ether linkage, and the aromatic ring, allows for excellent retention and separation on a non-polar reversed-phase column, such as a C18 (octadecylsilyl) phase.

The causality behind our experimental choices is grounded in achieving a self-validating system. The selection of a C18 column provides a well-characterized and versatile stationary phase. The mobile phase, a buffered organic-aqueous mixture, is chosen to control the analyte's retention time and ensure symmetrical peak shape. The inclusion of 0.1% formic acid serves to maintain a consistent, slightly acidic pH (~2.7), which suppresses the potential ionization of silanol groups on the silica support and ensures that the amide analyte is in a single, non-ionized state, thereby preventing peak tailing and improving reproducibility. This application note details such a method, designed for direct implementation and validation in a laboratory setting.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data Acquisition: Chromatography Data Station (CDS) software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Reference Standard: N-(4-acetamidophenyl)-2-ethoxyacetamide of known purity.

  • Solvents and Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid (ACS grade, ~99%).

Chromatographic Conditions

All quantitative data and operational parameters are summarized in the table below for clarity.

ParameterRecommended Conditions
HPLC System Quaternary Pump with Autosampler and UV/Vis Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Acetonitrile : Water (50:50, v/v)
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully add 1.0 mL of formic acid to 600 mL of HPLC-grade water and mix thoroughly. Add 400 mL of acetonitrile and mix again. Degas the solution for 15 minutes using sonication or an online degasser.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the N-(4-acetamidophenyl)-2-ethoxyacetamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions (for Linearity): Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the diluent. A suggested concentration range is 5 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL, and 100 µg/mL.

  • Sample Solution Preparation: Accurately weigh a quantity of the sample (e.g., bulk powder) expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to bring the final concentration into the linearity range (e.g., to a target of 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Analysis and Method Validation Workflow

The following workflow provides a step-by-step guide from system preparation to method validation, ensuring the integrity and reliability of the generated data.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Validation P1 Prepare Mobile Phase & Diluent P2 Prepare Standard & Sample Solutions P1->P2 H1 Equilibrate HPLC System (Stable Baseline) P2->H1 H2 Inject Blank (Diluent) (Check for Interference) H1->H2 H3 Inject Standard Solutions (System Suitability & Calibration) H2->H3 H4 Inject Sample Solutions H3->H4 D1 Integrate Peaks & Construct Calibration Curve H4->D1 D2 Calculate Sample Concentration D1->D2 D3 Perform Method Validation Experiments (ICH Q2(R1)) D2->D3

Caption: Overall HPLC analysis and validation workflow.

System Suitability

Before commencing any analysis, the chromatographic system must meet predefined suitability criteria. Inject the 50 µg/mL working standard solution six times. The acceptance criteria are:

  • Tailing Factor (Asymmetry Factor): ≤ 1.5

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method Validation Protocol

This protocol is based on the ICH Q2(R1) "Validation of Analytical Procedures" guideline.

Validation_Logic cluster_precision Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOQ LOQ/LOD Method->LOQ Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate (Inter-day) Precision->Intermediate

Caption: Logical components of analytical method validation.

  • Specificity: Inject the diluent (blank) and a placebo solution. No significant peaks should be observed at the retention time of the analyte.

  • Linearity: Inject the five prepared working standard solutions in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Accuracy (Recovery): Prepare sample solutions spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare each level in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six independent sample preparations at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Limit of Quantitation (LOQ) and Detection (LOD): Determine by injecting solutions of decreasing concentration and measuring the signal-to-noise (S/N) ratio. The LOQ is the concentration at which S/N is ≥ 10, and the LOD is where S/N is ≥ 3.

  • Robustness: Deliberately vary key method parameters (e.g., mobile phase composition by ±2%, flow rate by ±0.1 mL/min, column temperature by ±5°C) and assess the impact on system suitability and assay results.

Illustrative Validation Results

The following table summarizes typical performance characteristics expected from this method upon validation.

Validation ParameterAcceptance CriterionTypical Result
Linearity (Correlation Coefficient) r² ≥ 0.9990.9998
Range -5 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.1%
LOQ S/N ≥ 101.0 µg/mL
LOD S/N ≥ 30.3 µg/mL
Robustness System suitability passesMethod is robust

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantitative analysis of N-(4-acetamidophenyl)-2-ethoxyacetamide. The isocratic elution allows for a short run time, making it highly efficient for routine analysis. The validation data confirm that the method is specific, linear, accurate, precise, and robust, meeting the stringent requirements for quality control in the pharmaceutical industry. This protocol provides a solid foundation for researchers and analysts working with this compound or structurally similar molecules.

References

  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. ICH. Retrieved from [Link]

  • Patel, K., et al. (2013). Simultaneous determination of methaqualone, saccharin, paracetamol, and phenacetin in illicit drug samples by hplc. ISRN Chromatography. Retrieved from [Link]

  • PubChem. Phenacetin Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. N-(4-ethoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-ethoxy-2-nitrophenyl)- on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

Sources

Application Notes & Protocols: Investigating N-(4-acetamidophenyl)-2-ethoxyacetamide in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANP-2026-02A

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the neuropharmacological investigation of N-(4-acetamidophenyl)-2-ethoxyacetamide. This compound is a structural analog of the well-known analgesic and antipyretic agents paracetamol (acetaminophen) and phenacetin. Given the limited direct research on this specific molecule, this guide is structured as a predictive framework. It outlines the probable mechanisms of action based on its chemical similarity to established drugs and provides detailed, field-proven protocols to systematically test these hypotheses, from initial in vitro screening to in vivo efficacy models.

Introduction and Rationale

N-(4-acetamidophenyl)-2-ethoxyacetamide belongs to the p-aminophenol class of compounds, which includes clinically vital drugs like paracetamol and historically significant ones like phenacetin.[1] While phenacetin was withdrawn due to toxicity, its primary active metabolite is paracetamol, which remains a first-line treatment for pain and fever.[2] The mechanism of paracetamol is complex and distinct from typical non-steroidal anti-inflammatory drugs (NSAIDs), involving central nervous system (CNS) pathways rather than significant peripheral anti-inflammatory action.[3]

The structure of N-(4-acetamidophenyl)-2-ethoxyacetamide suggests it may share the neuropharmacological profile of its parent compounds. The critical scientific objective is to characterize its activity, potency, and potential advantages. This guide provides the experimental framework to determine if it acts as an analgesic and to elucidate its molecular mechanisms, which are predicted to involve:

  • Central Cyclooxygenase (COX) Inhibition: Preferential inhibition of COX enzymes within the CNS.[2][4]

  • Endocannabinoid System Modulation: Potential metabolism to an active form that interacts with cannabinoid receptors.[5][6]

  • TRP Channel Interaction: Modulation of Transient Receptor Potential (TRP) channels, such as TRPV1, which are critical in nociceptive signaling.[5][7][8]

By following the protocols herein, researchers can generate a robust data package to define the neuropharmacological fingerprint of this novel compound.

Predicted Mechanisms of Action

The analgesic effect of paracetamol, and by extension, its analogs, is not fully elucidated but is understood to be multifactorial and centrally mediated.[4][5] The primary active metabolite of paracetamol in the CNS is N-arachidonoylphenolamine (AM404), formed by the action of fatty acid amide hydrolase (FAAH).[9] AM404 is a potent agonist of the TRPV1 channel and also indirectly activates cannabinoid CB1 receptors.[5][6] This cascade is believed to be a major contributor to its analgesic properties. Furthermore, recent evidence suggests AM404 may also act peripherally by directly inhibiting pain-specific sodium channels in nociceptive neurons.[10][11]

Based on this, we hypothesize that N-(4-acetamidophenyl)-2-ethoxyacetamide may undergo similar bioactivation or act directly on these pathways.

Predicted_MoA cluster_CNS Central Nervous System (Brain & Spinal Cord) Compound N-(4-acetamidophenyl) -2-ethoxyacetamide Metabolism Metabolism (e.g., by FAAH) Compound->Metabolism Bioactivation COX Central COX Enzymes (COX-1/COX-2) Inhibition Compound->COX Direct Action Metabolite Putative Active Metabolite (Analogous to AM404) Metabolism->Metabolite TRPV1 TRPV1 Channel Activation Metabolite->TRPV1 CB1 CB1 Receptor (Indirect Activation) Metabolite->CB1 Analgesia Analgesia & Antipyresis TRPV1->Analgesia CB1->Analgesia COX->Analgesia

Caption: Predicted central mechanism of action for N-(4-acetamidophenyl)-2-ethoxyacetamide.

In Vitro Application: COX Inhibition Profiling

Objective: To determine the inhibitory potency (IC50) of N-(4-acetamidophenyl)-2-ethoxyacetamide against cyclooxygenase-1 (COX-1) and COX-2 enzymes. This assay is a foundational step to differentiate the compound from classic NSAIDs and align it with paracetamol's central COX-inhibiting profile.[12]

Workflow: Fluorometric COX-1/COX-2 Inhibition Assay

Caption: Workflow for determining COX-1/COX-2 inhibitory activity in vitro.

Protocol: COX Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits (e.g., Sigma-Aldrich, Cayman Chemical) which measure the peroxidase component of COX activity.[13][14]

1. Materials & Reagents:

  • N-(4-acetamidophenyl)-2-ethoxyacetamide

  • COX-1 (ovine or human recombinant) and COX-2 (human recombinant) enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Fluorometric substrate (e.g., Ampliflu Red, ADHP)

  • Arachidonic acid (substrate)

  • DMSO (for compound dilution)

  • Positive Controls: SC-560 (COX-1 selective inhibitor), Celecoxib (COX-2 selective inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 530-540 nm / ~590 nm)

2. Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in COX Assay Buffer. Ensure the final DMSO concentration in the well is ≤1%.

  • Reaction Mixture: In each well of the 96-well plate, add the following in order:

    • 80 µL COX Assay Buffer

    • 10 µL of test compound dilution, positive control, or vehicle (buffer with DMSO).

    • 10 µL of COX-1 or COX-2 enzyme solution.

  • Pre-incubation: Gently mix and incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to start the reaction.

  • Measurement: Immediately place the plate in the reader and measure fluorescence intensity every minute for 10-20 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))

    • Plot % Inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[15][16]

Expected Data & Interpretation
CompoundPredicted COX-1 IC50 (µM)Predicted COX-2 IC50 (µM)Predicted Selectivity Index (COX-1/COX-2)
Test Compound >10050 - 150~0.5 - 2 (Poor)
Paracetamol >100~100~1
Celecoxib >10<0.5>20
Ibuprofen ~15~30~0.5
  • Interpretation: Similar to paracetamol, N-(4-acetamidophenyl)-2-ethoxyacetamide is expected to be a weak inhibitor of both COX isoforms, with IC50 values in the high micromolar range and a low selectivity index.[4] This result would distinguish it from classic NSAIDs and support a central, non-anti-inflammatory mechanism of action.

In Vivo Application: Central Analgesic Efficacy

Objective: To assess the analgesic properties of N-(4-acetamidophenyl)-2-ethoxyacetamide in a rodent model of acute thermal pain. The hot plate test is a classic assay for evaluating centrally acting analgesics.[17][18]

Workflow: Hot Plate Analgesia Test

In_Vivo_Workflow Acclimatize Acclimatize Animals (e.g., Mice, 18-22g) to Test Environment Baseline Baseline Measurement: Record initial latency on hot plate (55°C) Acclimatize->Baseline Administer Administer Compound: - Test Compound (i.p. or p.o.) - Vehicle Control - Positive Control (Morphine) Baseline->Administer Test Post-Dose Measurement: Record latency at multiple time points (e.g., 30, 60, 90 min) Administer->Test Analyze Data Analysis: - Calculate % MPE (Max Possible Effect) - Compare groups (ANOVA) Test->Analyze

Caption: Standard workflow for the in vivo hot plate analgesia assay.

Protocol: Hot Plate Test

This protocol is based on the method originally described by Eddy and Leimbach (1953).[17][19][20]

1. Animals & Apparatus:

  • Male Swiss Webster mice (18-22 g).

  • Hot plate apparatus maintained at a constant temperature (55 ± 0.2°C).[20]

  • Animal enclosures for observation.

2. Procedure:

  • Acclimatization: Allow animals to acclimatize to the laboratory for at least 1 hour before testing.

  • Baseline Screening: Place each mouse individually on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nociception (e.g., licking a hind paw, jumping).[19] To prevent tissue damage, a cut-off time of 30 seconds must be imposed.[19] Animals with a baseline latency of less than 5 seconds or more than 15 seconds should be excluded.

  • Grouping and Administration: Randomly assign mice to experimental groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., Saline with 5% Tween 80, i.p.).

    • Group 2: Positive control (e.g., Morphine, 10 mg/kg, i.p.).

    • Groups 3-5: Test Compound at three different doses (e.g., 50, 100, 200 mg/kg, i.p.).

  • Post-Dose Testing: At specific time points after administration (e.g., 30, 60, and 90 minutes), place each mouse back on the hot plate and record the response latency, again observing the 30-second cut-off.[19]

  • Data Analysis:

    • Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] * 100

    • Analyze the data using a two-way ANOVA (treatment x time) followed by a post-hoc test (e.g., Dunnett's) to compare treated groups to the vehicle control. A p-value < 0.05 is considered statistically significant.

Conclusion

The provided application notes and protocols offer a robust, hypothesis-driven framework for the initial neuropharmacological characterization of N-(4-acetamidophenyl)-2-ethoxyacetamide. By systematically evaluating its in vitro COX inhibition profile and its in vivo analgesic efficacy, researchers can efficiently determine if this compound warrants further investigation as a novel analgesic with a paracetamol-like mechanism. Subsequent studies could explore its potential for metabolism to an AM404-like molecule and its direct effects on TRP and sodium channels.

References

  • Aida Smajlagić, Majda Srabović, Zahida Ademović, Ekrem Pehlić, Melita Huremović, Edina Huseinović. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • Al-kuraishy, H. M., Al-Gareeb, A. I., & El-Bialy, A. R. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Journal of Pain Research, 16, 1319–1331. [Link]

  • Anand, P., & Bley, K. (2011). TRP channels and analgesia. British Journal of Anaesthesia, 107(4), 484-491. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144. [Link]

  • Al-kuraishy, H. M., Al-Gareeb, A. I., & El-Bialy, A. R. (2023). An updated review on the central MoA of Paracetamol. Journal of Pain Research, 16, 1319-1331. [Link]

  • Aslam, M. (2016). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 7, 32-38. [Link]

  • Patsnap. (2024). What is the mechanism of Phenacetin? Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). Paracetamol (Acetaminophen): Mechanisms of action. [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

  • Tallarida, R. J., et al. (2021). TRPA1, TRPV1, and Caffeine: Pain and Analgesia. MDPI. [Link]

  • JoVE. (2024). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. [Link]

  • University of California, Riverside. (n.d.). The Synthesis of Phenacetin from Acetaminophen. [Link]

  • Ségaliny, A. I., et al. (2024). The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. PNAS, 121(24), e2318022121. [Link]

  • Wikipedia. (n.d.). Hot plate test. [Link]

  • Ayoub, S. S. (2021). Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action. Temperature, 8(4), 351-371. [Link]

  • Vilela, C. A. F., et al. (2015). TRP Channels and Pain. TRP Channels in Drug Discovery. [Link]

  • PubChem. (n.d.). N-(4-Methoxyphenyl)Acetamide. [Link]

  • Pharmacally. (2024). The Hidden Pain Pathway: Paracetamol (Acetaminophen) Metabolite AM404 Blocks Peripheral Sodium Channels – A New Mechanism Uncovered. [Link]

  • Google Patents. (n.d.). CN103641731A - Method for producing phenylacetamide compound.
  • Royal Society of Chemistry. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(1), 123-136. [Link]

  • Ballo, F. K., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(2), 34-42. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7). [Link]

  • Kapetanović, I. M., & Mieyal, J. J. (1979). Inhibition of acetaminophen-induced hepatotoxicity by phenacetin and its alkoxy analogs. The Journal of Pharmacology and Experimental Therapeutics, 209(1), 25–30. [Link]

  • Santos, A. R., et al. (1998). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 31(9), 1201-1207. [Link]

  • Ayoub, S. S., et al. (2017). First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. Journal of Pain Research, 10, 2703–2709. [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • Corder, G., et al. (2018). TRPV1 regulates opioid analgesia during inflammation. bioRxiv. [Link]

  • ResearchGate. (n.d.). Paracetamol: Update on its Analgesic Mechanism of Action. [Link]

  • Wikipedia. (n.d.). Phenacetin. [Link]

  • Vermeulen, N. P., et al. (1992). 3,5-Disubstituted analogues of paracetamol. Synthesis, analgesic activity and cytotoxicity. European Journal of Medicinal Chemistry, 27(9), 901-913. [Link]

  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. [Link]

  • PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. [Link]

  • International Association for the Study of Pain. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. [Link]

  • ResearchGate. (n.d.). Phenacetin and Paracetamol. [Link]

  • Frontiers. (2020). Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin. [Link]

  • PubChem. (n.d.). Acetamide, N-(4-(phenylthio)phenyl)-. [Link]

  • PubChem. (n.d.). N4-Acetylsulfamerazine. [Link]

  • Kumar, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14713. [Link]

Sources

Application Notes and Protocols for N-(4-acetamidophenyl)-2-ethoxyacetamide in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Rational Approach to a Novel Acetamide Derivative

N-(4-acetamidophenyl)-2-ethoxyacetamide is a synthetic compound belonging to the acetamide class of molecules. Its structural similarity to the well-characterized, albeit now largely withdrawn, analgesic phenacetin, and by extension to its primary active metabolite, acetaminophen (paracetamol), provides a logical and scientifically grounded starting point for investigating its potential applications in cell culture. These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to explore the biological activities of this novel compound. We will delve into its hypothesized metabolic fate, potential mechanisms of action, and provide detailed, field-proven protocols for its characterization in various in vitro systems. Our approach is rooted in established principles of pharmacology and cell biology, leveraging the extensive knowledge of related compounds to pave a rational path for the investigation of N-(4-acetamidophenyl)-2-ethoxyacetamide.

Hypothesized Metabolic Pathways and Biological Activities

The structural backbone of N-(4-acetamidophenyl)-2-ethoxyacetamide suggests several potential biological activities and metabolic pathways that warrant investigation.

Metabolic Activation and Potential for Cytotoxicity

Given its structural similarity to phenacetin, it is highly probable that N-(4-acetamidophenyl)-2-ethoxyacetamide undergoes metabolic activation in vitro, particularly in cell lines expressing cytochrome P450 (CYP) enzymes, such as primary hepatocytes or the HepG2 cell line. The primary metabolic pathways for phenacetin involve O-deethylation to form acetaminophen[1][2]. Subsequently, a minor but critical percentage of acetaminophen is oxidized by CYP enzymes, predominantly CYP2E1 and CYP1A2, to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI)[3][4].

NAPQI is known to be a primary mediator of acetaminophen-induced hepatotoxicity. Its toxicity stems from its ability to deplete cellular stores of glutathione (GSH), a critical antioxidant, and to form covalent adducts with cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, necrotic cell death[5][6][7][8]. Therefore, a key initial area of investigation for N-(4-acetamidophenyl)-2-ethoxyacetamide is its potential to generate NAPQI and induce cytotoxicity in metabolically competent cells.

Hypothesized Metabolic Activation of N-(4-acetamidophenyl)-2-ethoxyacetamide

Compound N-(4-acetamidophenyl)-2-ethoxyacetamide Metabolite1 Acetaminophen Compound->Metabolite1 CYP450 (O-dealkylation) NAPQI NAPQI (N-acetyl-p-benzoquinone imine) Metabolite1->NAPQI CYP450 (e.g., CYP2E1, CYP1A2) Detox GSH Conjugation (Detoxification) NAPQI->Detox GST Toxicity Protein Adducts & Oxidative Stress (Cytotoxicity) NAPQI->Toxicity

Caption: Hypothesized metabolic pathway of N-(4-acetamidophenyl)-2-ethoxyacetamide.

Potential Therapeutic Applications

Beyond its potential for metabolic activation, the acetamide and phenoxyacetamide structural motifs are present in a wide array of biologically active compounds. This suggests that N-(4-acetamidophenyl)-2-ethoxyacetamide could possess therapeutic properties worth exploring.

  • Anti-inflammatory and Antioxidant Activity: Numerous acetamide and phenoxyacetamide derivatives have been reported to exhibit significant anti-inflammatory and antioxidant properties[9][10][11][12]. These effects are often mediated through the scavenging of reactive oxygen species (ROS) and the modulation of inflammatory signaling pathways.

  • Anticancer Properties: Certain phenoxyacetamide derivatives have demonstrated cytotoxic activity against various cancer cell lines, including liver cancer (HepG2) cells[13]. The proposed mechanisms often involve the induction of apoptosis.

  • Antibacterial Activity: Some novel acetamide derivatives have shown potential as antibacterial agents, including the ability to inhibit biofilm formation[14].

Experimental Protocols for In Vitro Characterization

The following protocols are designed to provide a comprehensive in vitro characterization of N-(4-acetamidophenyl)-2-ethoxyacetamide. It is crucial to include appropriate positive and negative controls in all experiments to ensure data validity.

Protocol 1: Assessment of In Vitro Cytotoxicity

This protocol aims to determine the concentration-dependent cytotoxicity of N-(4-acetamidophenyl)-2-ethoxyacetamide in both metabolically active (HepG2) and less metabolically active (e.g., HEK293) cell lines.

Materials:

  • N-(4-acetamidophenyl)-2-ethoxyacetamide (dissolved in a suitable solvent, e.g., DMSO)

  • HepG2 and HEK293 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed HepG2 and HEK293 cells in separate 96-well plates at a density of 1 x 104 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of N-(4-acetamidophenyl)-2-ethoxyacetamide in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curves and determine the IC50 (half-maximal inhibitory concentration) values.

Expected Outcome and Interpretation: A significantly lower IC50 value in HepG2 cells compared to HEK293 cells would suggest that the cytotoxicity is mediated by metabolic activation.

Experimental Workflow for Cytotoxicity Assessment

Start Start Seed Seed HepG2 & HEK293 cells in 96-well plates Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat cells with serial dilutions of N-(4-acetamidophenyl)-2-ethoxyacetamide Incubate1->Treat Incubate2 Incubate for 24, 48, 72h Treat->Incubate2 MTT Perform MTT Assay Incubate2->MTT Read Measure absorbance at 570 nm MTT->Read Analyze Calculate % viability and IC50 Read->Analyze End End Analyze->End

Caption: Workflow for determining the in vitro cytotoxicity of the compound.

Protocol 2: In Vitro Metabolism Studies

This protocol aims to identify the metabolites of N-(4-acetamidophenyl)-2-ethoxyacetamide using primary human hepatocytes or liver microsomes.

Materials:

  • Cryopreserved primary human hepatocytes or human liver microsomes

  • N-(4-acetamidophenyl)-2-ethoxyacetamide

  • NADPH regenerating system (for microsomes)

  • Hepatocyte culture medium

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Hepatocytes: Thaw and plate primary human hepatocytes according to the supplier's instructions. After stabilization, treat the cells with N-(4-acetamidophenyl)-2-ethoxyacetamide at a non-toxic concentration. Collect cell culture supernatant at different time points (e.g., 0, 1, 4, 24 hours).

    • Microsomes: Prepare an incubation mixture containing human liver microsomes, N-(4-acetamidophenyl)-2-ethoxyacetamide, and buffer. Initiate the reaction by adding the NADPH regenerating system. Stop the reaction at various time points by adding cold acetonitrile.

  • Sample Preparation: Centrifuge the samples to pellet proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent compound and potential metabolites (e.g., acetaminophen).

  • Data Analysis: Determine the rate of disappearance of the parent compound and the formation of metabolites over time.

Expected Outcome and Interpretation: The identification of acetaminophen as a metabolite would support the hypothesis of O-dealkylation. The rate of metabolism can be used to predict in vivo clearance.

Protocol 3: Assessment of Antioxidant Activity

This protocol evaluates the ability of N-(4-acetamidophenyl)-2-ethoxyacetamide to scavenge free radicals and reduce intracellular ROS.

Materials:

  • J774.A1 macrophage cell line

  • N-(4-acetamidophenyl)-2-ethoxyacetamide

  • Lipopolysaccharide (LPS) or tert-Butyl hydroperoxide (tBOH) to induce oxidative stress

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) dye

  • Fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment: Seed J774.A1 cells in a black, clear-bottom 96-well plate. After 24 hours, pre-treat the cells with various non-toxic concentrations of N-(4-acetamidophenyl)-2-ethoxyacetamide for 1-2 hours.

  • ROS Induction: Induce oxidative stress by adding LPS or tBOH to the wells. Include a positive control for antioxidant activity (e.g., N-acetylcysteine).

  • DCFH-DA Staining: Add DCFH-DA to each well and incubate for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of ROS inhibition compared to the cells treated with the inducer alone.

Expected Outcome and Interpretation: A dose-dependent decrease in fluorescence intensity would indicate that N-(4-acetamidophenyl)-2-ethoxyacetamide possesses antioxidant activity.

Protocol 4: Assessment of Anti-inflammatory Activity

This protocol assesses the effect of N-(4-acetamidophenyl)-2-ethoxyacetamide on the production of the pro-inflammatory mediator nitric oxide (NO) in LPS-stimulated macrophages.

Materials:

  • J774.A1 macrophage cell line

  • N-(4-acetamidophenyl)-2-ethoxyacetamide

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Nitrite standard solution

Procedure:

  • Cell Seeding and Treatment: Seed J774.A1 cells in a 96-well plate. After 24 hours, pre-treat the cells with various non-toxic concentrations of N-(4-acetamidophenyl)-2-ethoxyacetamide for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a positive control for anti-inflammatory activity (e.g., dexamethasone).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent to each supernatant sample.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the nitrite standard solution. Calculate the concentration of nitrite in each sample and determine the percentage of NO inhibition.

Expected Outcome and Interpretation: A dose-dependent reduction in nitrite concentration would suggest that N-(4-acetamidophenyl)-2-ethoxyacetamide has anti-inflammatory properties.

Data Presentation

Table 1: Physicochemical Properties of N-(4-acetamidophenyl)-2-ethoxyacetamide and Related Compounds

PropertyN-(4-acetamidophenyl)-2-ethoxyacetamide (Predicted)PhenacetinAcetaminophen
Molecular FormulaC12H16N2O3C10H13NO2C8H9NO2
Molecular Weight236.27 g/mol 179.22 g/mol 151.16 g/mol
LogP (Predicted)~1.5~1.6~0.5
Water Solubility (Predicted)Moderately SolubleSparingly SolubleSoluble

Table 2: Summary of Proposed In Vitro Assays and Expected Outcomes

AssayCell LineKey ReagentsPrimary EndpointInterpretation of Positive Result
CytotoxicityHepG2, HEK293MTTIC50Differential toxicity in HepG2 suggests metabolic activation.
MetabolismPrimary Hepatocytes/MicrosomesNADPH, LC-MS/MSMetabolite IdentificationDetection of acetaminophen confirms O-dealkylation.
Antioxidant ActivityJ774.A1DCFH-DA, LPS/tBOHROS InhibitionCompound has ROS scavenging or antioxidant properties.
Anti-inflammatory ActivityJ774.A1Griess Reagent, LPSNO InhibitionCompound has anti-inflammatory properties.

Conclusion

The provided application notes and protocols offer a structured and scientifically rigorous framework for the initial in vitro investigation of N-(4-acetamidophenyl)-2-ethoxyacetamide. By leveraging the knowledge of structurally related compounds, researchers can efficiently explore its metabolic fate, potential toxicity, and therapeutic applications. The causality-driven experimental design and self-validating protocols outlined herein will enable the generation of robust and reliable data, paving the way for further development of this novel compound.

References

  • Sayed, M. M., Nabil, Z. I., El-Shenawy, N. S., Al-Eisa, R. A., & Nafie, M. S. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524. [Link]

  • McLean, S. (1978). Metabolism of phenacetin and N-hydroxyphenacetin in isolated rat hepatocytes. Naunyn-Schmiedeberg's Archives of Pharmacology, 305(2), 173-180. [Link]

  • Dopp, E., von der Hude, W., & Scheuch, K. (1993). Metabolism of phenacetin in V79 Chinese hamster cell cultures expressing rat liver cytochrome P4501A2 compared to isolated rat hepatocytes. Archives of Toxicology, 67(4), 256-261. [Link]

  • DaVinci Academy. (2022, June 14). Acetaminophen Toxicity and Liver Zone Physiology [#DaVinciCases GI 5]. YouTube. [Link]

  • Autore, G., Caruso, A., Marzocco, S., Nicolaus, B., Palladino, C., Pinto, A., Popolo, A., Sinicropi, M. S., Tommonaro, G., & Saturnino, C. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2038. [Link]

  • Penning, T. M. (2021). The acetaminophen metabolite N-acetyl-p-benzoquinone imine (NAPQI) inhibits glutathione synthetase in vitro; a clue to the mechanism of 5-oxoprolinuric acidosis?. ResearchGate. [Link]

  • Wikipedia contributors. (2024, January 28). Paracetamol. In Wikipedia, The Free Encyclopedia. [Link]

  • Autore, G., Caruso, A., Marzocco, S., Nicolaus, B., Palladino, C., Pinto, A., Popolo, A., Sinicropi, M. S., Tommonaro, G., & Saturnino, C. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules (Basel, Switzerland), 15(3), 2028–2038. [Link]

  • Thummel, K. E., Lee, C. A., & Nelson, S. D. (1993). Cytochrome P450 enzymes involved in acetaminophen activation by rat and human liver microsomes and their kinetics. Chemical Research in Toxicology, 6(6), 878-885. [Link]

  • Birge, R. B., Bartolone, J. B., & Cohen, S. D. (1988). Mechanisms of N-acetyl-p-benzoquinone imine cytotoxicity. Toxicology and Applied Pharmacology, 92(1), 12-22. [Link]

  • Elmorsy, M. R., Rashid, K. O., Mohamed, K. S., Abd El Salam, M., Abdel-Latif, E., & Fadda, A. A. (2021). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. Polycyclic Aromatic Compounds, 1-14. [Link]

  • Lévêque, M., Gallais, Y., Le Daré, B., Gicquel, T., & Le Borgne, F. (2023). Paracetamol/acetaminophen hepatotoxicity: new markers for monitoring the elimination of the reactive N-Acetyl-p-benzoquinone imine. bioRxiv. [Link]

  • He, M., Liu, S., He, Y., Zhang, Y., & Li, W. (2013). Key residues controlling phenacetin metabolism by human cytochrome P450 2A enzymes. Drug Metabolism and Disposition, 41(10), 1779-1786. [Link]

  • Mazaleuskaya, L. L., Sangkuhl, K., Thorn, C. F., FitzGerald, G. A., Altman, R. B., & Klein, T. E. (2015). PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Pharmacogenetics and Genomics, 25(8), 416-426. [Link]

  • ResearchGate. (n.d.). Biotransformation of phenacetin. [Link]

  • ResearchGate. (n.d.). Chromatograms of acetaminophen and phenacetin detected in two detection.... [Link]

  • Dahlin, D. C., Miwa, G. T., Lu, A. Y., & Nelson, S. D. (1984). N-acetyl-p-benzoquinone imine: a cytochrome P-450-mediated oxidation product of acetaminophen. Proceedings of the National Academy of Sciences of the United States of America, 81(5), 1327–1331. [Link]

  • ResearchGate. (n.d.). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. [Link]

  • Wikipedia contributors. (2023, December 14). NAPQI. In Wikipedia, The Free Encyclopedia. [Link]

  • Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega, 8(11), 10487-10500. [Link]

  • Kumar, A., & Sharma, S. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 10(6). [Link]

  • Taylor & Francis Online. (2021). Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. [Link]

Sources

Application Note: Solubilization Protocol for N-(4-acetamidophenyl)-2-ethoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-(4-acetamidophenyl)-2-ethoxyacetamide is a bis-amide derivative structurally related to paracetamol (acetaminophen) and phenacetin.[1][2][3] Unlike its mono-amide precursors, this compound possesses two amide linkages flanking a central phenyl ring, with an additional ether (ethoxy) side chain.[1][2][3]

This structural complexity introduces specific physicochemical challenges:

  • High Lattice Energy: The presence of two amide groups increases the potential for intermolecular hydrogen bonding, likely resulting in a higher melting point and lower aqueous solubility compared to paracetamol.[2][3]

  • Lipophilicity: The ethoxyacetyl moiety increases the LogP (estimated ~1.5–2.0), making the compound prone to "crashing out" (precipitation) in aqueous buffers like PBS.[2]

This protocol details a self-validating method to dissolve this compound for in vitro and in vivo applications, moving beyond simple "add and stir" instructions to a robust, reproducible workflow.[1][2][3]

Physicochemical Profile (Estimated)[1][2][3][4][5][6][7][8]
PropertyValue / CharacteristicImplication for Dissolution
Structure Type Bis-anilide / EtherHigh potential for

-

stacking and H-bond networking.[1][2][3]
Est. LogP 1.5 – 2.0Moderate lipophilicity; requires organic co-solvents.[1][2][3]
Water Solubility Poor (< 0.1 mg/mL predicted)Do not attempt direct dissolution in aqueous media.[2][3]
DMSO Solubility High (> 20 mM)Primary solvent choice.
pKa ~13-14 (Amide protons)pH adjustment is ineffective for solubilization (non-ionizable at physiological pH).[1][2][3]

Reagents and Equipment

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,

    
    99.9% (PC Grade).[2][3]
    
  • Secondary Solvent (Optional): Ethanol (absolute) or PEG-400.[1][2][3]

  • Surfactant (Critical for Aqueous Stability): Tween 80 (Polysorbate 80) or Kolliphor EL.[2][3]

  • Aqueous Vehicle: Phosphate Buffered Saline (PBS), pH 7.4, pre-warmed to 37°C.[2][3]

  • Equipment: Vortex mixer, Ultrasonic water bath (heated), Nephelometer or Inverted Microscope (for precipitation checks).

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock solution (typically 10 mM to 50 mM) capable of long-term storage at -20°C.

Mechanism: DMSO is a dipolar aprotic solvent that effectively disrupts the intermolecular hydrogen bond network of the bis-amide structure.[1][2][3]

  • Weighing: Accurately weigh 5–10 mg of N-(4-acetamidophenyl)-2-ethoxyacetamide into a sterile, amber glass vial.

    • Note: Avoid plastic microfuge tubes for long-term storage of high-concentration DMSO stocks, as leachables can interfere with sensitive assays.[1][2][3]

  • Solvent Addition: Add sufficient Anhydrous DMSO to achieve a concentration of 50 mM .

    • Calculation:

      
      [1][2][3]
      
  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If visible particles remain, sonicate at 40°C for 5–10 minutes.[2][3] The solution must be optically clear.

  • Validation: Inspect the vial against a light source. Any turbidity indicates incomplete dissolution.[1][2][3]

Protocol B: Preparation of Working Solution (Aqueous)

Objective: Dilute the stock into a physiological buffer (PBS) without precipitation. The Trap: Rapid addition of DMSO stock into PBS often causes "shock precipitation," creating micro-crystals that ruin experimental reproducibility.[2][3]

The Solution: The "Step-Down" Dilution Method using an intermediate co-solvent block.[1][2][3]

Step-by-Step Workflow

Target: 100


M working solution in PBS (0.2% DMSO final).
  • Prepare Intermediate Solvent Mix (ISM):

    • In a separate tube, mix Tween 80 and DMSO in a 1:1 ratio.[2][3]

  • Dilute Stock into ISM:

    • Add your 50 mM DMSO stock into this ISM.[1][2][3] This "buffers" the hydrophobicity before hitting the water.[2][3]

  • Final Dilution:

    • Add the ISM-drug mixture dropwise into pre-warmed (37°C) PBS while vortexing the PBS tube continuously.

    • Crucial: Never add PBS to the DMSO; always add DMSO to the PBS.[2][3]

Recommended Solvent Systems Matrix
ApplicationSolvent System CompositionMax Stability
Cell Culture (In Vitro) 0.1% DMSO (Direct dilution)< 4 Hours (Risk of crystallization)
High Stability Assay 0.5% DMSO + 0.1% Tween 80 in PBS24 Hours
Animal Injection (IP/IV) 5% DMSO + 40% PEG-400 + 5% Tween 80 + 50% SalineStable Solution (Clear)

Self-Validating System (Quality Control)

To ensure scientific integrity, you must verify that the compound is truly dissolved and not just a stable suspension.[2][3]

The "Light Scattering" Validation:

  • Take 200

    
    L of your final working solution.
    
  • Place it in a clear 96-well plate.

  • Measure Absorbance at 600 nm or 700 nm (where the compound should not absorb).[1][2][3]

  • Criteria: The OD should be equivalent to the blank buffer (

    
     0.005).
    
    • If OD > 0.01 above blank: Micro-precipitation has occurred.[1][2][3] Repeat using the "High Stability" solvent system (Protocol B).

Visualized Workflow (DOT Diagram)

The following diagram illustrates the critical decision pathways for dissolving this lipophilic bis-amide.

DissolutionProtocol Compound Solid Compound N-(4-acetamidophenyl)-... DMSO_Stock Master Stock (50 mM in DMSO) Compound->DMSO_Stock Dissolve Check1 Visual Check: Clear? DMSO_Stock->Check1 Sonicate Sonicate (40°C) Check1->Sonicate Cloudy Dilution_Choice Select Application Check1->Dilution_Choice Clear Sonicate->Check1 Direct_Dilution Direct Dilution (Risk of Precip.) Dilution_Choice->Direct_Dilution Low Conc (<10µM) Step_Down Step-Down Method (DMSO + Tween 80) Dilution_Choice->Step_Down High Conc (>10µM) Final_Sol Working Solution (PBS/Media) Direct_Dilution->Final_Sol Step_Down->Final_Sol QC_Check QC: OD @ 600nm (Turbidity Test) Final_Sol->QC_Check Success Ready for Assay QC_Check->Success OD = Blank Fail Reformulate (Add PEG-400) QC_Check->Fail OD > Blank

Figure 1: Decision logic for solubilization, emphasizing the "Step-Down" method for higher concentrations to prevent shock precipitation.

References

  • MedChemExpress (MCE). Solubility & Dissolution Protocol for Lipophilic Compounds. (Standard industry guidelines for DMSO stock preparation and serial dilution).

  • Granberg, R. A., & Rasmuson, Å. C. (1999). Solubility of Paracetamol in Pure Solvents.[2][3][4] Journal of Chemical & Engineering Data, 44(6), 1391–1395.[2][3][4] (Provides foundational solubility data for the structural core, paracetamol, in DMSO vs. Water). [1][2][3]

  • Li, P., & Zhao, L. (2016). Developing Early Formulations: Practice and Perspective.[2][3] International Journal of Pharmaceutics. (Discusses the use of co-solvents like PEG400 and Tween 80 for Class II/IV compounds). [1][2][3]

  • PubChem Compound Summary. N-(4-acetamidophenyl)-2-ethoxyacetamide (Related Structures). National Center for Biotechnology Information.[1][2][3] [1][2][3][5]

Sources

Application of ethoxy-acetamidophenol in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Phenacetin (4-Ethoxyacetanilide) as a Selective Probe Substrate for CYP1A2 Inhibition Screening

Introduction & Scope

This application note details the protocol for using 4-ethoxy-acetamidophenol —commonly known as Phenacetin —as a specific probe substrate in enzyme inhibition assays targeting Cytochrome P450 1A2 (CYP1A2) .

In drug discovery and development, assessing a new chemical entity's (NCE) potential to inhibit CYP enzymes is a critical regulatory requirement (FDA/EMA) to predict Drug-Drug Interactions (DDIs). Phenacetin is the industry gold standard for phenotyping CYP1A2 activity due to its specific O-deethylation to Acetaminophen (Paracetamol).

Chemical Context:

  • Common Name: Phenacetin[1][2][3][4][5][6]

  • Systematic Name:

    
    -(4-ethoxyphenyl)acetamide
    
  • Relation to Topic: The user's term "ethoxy-acetamidophenol" describes the etherified derivative of acetamidophenol (acetaminophen). Throughout this guide, the standard industry nomenclature Phenacetin will be used.

Mechanistic Principle

The assay relies on the specific enzymatic conversion of Phenacetin to Acetaminophen by CYP1A2.[4] When a Test Inhibitor is introduced, a reduction in the formation of Acetaminophen indicates inhibition.

Reaction Stoichiometry:



Pathway Diagram

The following diagram illustrates the competitive landscape within the microsomal incubation.

CYP1A2_Pathway Phenacetin Phenacetin (Substrate) CYP1A2 CYP1A2 (Enzyme) Phenacetin->CYP1A2 Binding (Km ~30µM) Acetaminophen Acetaminophen (Analyte) CYP1A2->Acetaminophen O-deethylation Acetaldehyde Acetaldehyde (By-product) CYP1A2->Acetaldehyde Inhibitor Test Compound (Inhibitor) Inhibitor->CYP1A2 Competition/Inactivation

Figure 1: Mechanism of Action. Phenacetin competes with the Test Inhibitor for the CYP1A2 active site. The reduction in Acetaminophen output quantifies the inhibition.

Experimental Design Strategy

To ensure data validity (E-E-A-T), the assay must be designed around the kinetic parameters of the enzyme.

  • Substrate Concentration ([S]): The assay should be conducted at

    
     (Michaelis constant).
    
    • Why? At

      
      , the assay is sensitive to both competitive and non-competitive inhibition. For Phenacetin/CYP1A2, the 
      
      
      
      in Human Liver Microsomes (HLM) is typically 10–50 µM . We recommend 30 µM .
  • Protein Concentration: 0.1 – 0.5 mg/mL microsomal protein.

    • Why? Ensures linear metabolite formation (initial rate conditions) without depleting the substrate (>10% depletion invalidates the steady-state assumption).

  • Linearity Time: 10–20 minutes.

    • Why? CYP1A2 activity declines over time; incubations exceeding 20 minutes may lose linearity, leading to underestimation of

      
      .
      

Materials & Reagents

ComponentSpecificationStorage
Probe Substrate Phenacetin (Sigma-Aldrich or equivalent), >99% purityRT
Enzyme Source Pooled Human Liver Microsomes (HLM) (e.g., Corning, XenoTech)-80°C
Cofactor System NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+)-20°C
Positive Control Fluvoxamine (Specific CYP1A2 inhibitor) or Furafylline (Mechanism-based)-20°C
Internal Standard Acetaminophen-d4 (Deuterated)-20°C
Stop Solution Acetonitrile (ACN) with 0.1% Formic AcidRT
Buffer 100 mM Potassium Phosphate (KPi), pH 7.44°C

Detailed Protocol: IC50 Determination

Step 1: Preparation of Stocks
  • Phenacetin Stock: Dissolve in Methanol to 30 mM (1000x). Dilute in KPi buffer to 60 µM (2x working solution).

  • Test Inhibitor: Prepare 7-point serial dilution (e.g., 0.01 µM to 100 µM) in KPi buffer. Ensure final organic solvent (DMSO/MeOH) is <1% in the incubation.

  • Microsome Mix: Dilute HLM to 0.5 mg/mL (2x working solution) in KPi buffer.

Step 2: Incubation Workflow

Workflow Start Thaw HLM on Ice Mix Combine: 20µL HLM (0.5 mg/mL) + 10µL Test Inhibitor Start->Mix PreInc Pre-incubation (5 min @ 37°C) Mix->PreInc Initiate Add 20µL Substrate/NADPH Mix (Final Phenacetin: 30µM) PreInc->Initiate Incubate Incubate (20 min @ 37°C, shaking) Initiate->Incubate Quench Add 100µL Cold ACN + IS (Stop Reaction) Incubate->Quench Process Centrifuge (4000g, 10 min) Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze

Figure 2: Assay Workflow. Precise timing at the "Quench" step is critical for reproducibility.

Detailed Steps:

  • Plate Setup: Use a 96-well plate.

  • Pre-Incubation: Add 20 µL of diluted HLM and 10 µL of Test Inhibitor. Incubate at 37°C for 5 minutes (allows inhibitor binding).

  • Initiation: Add 20 µL of pre-warmed Phenacetin/NADPH mixture.

    • Final Concentrations: 0.25 mg/mL Protein, 30 µM Phenacetin, 1 mM NADPH.

  • Reaction: Incubate at 37°C for 20 minutes with gentle shaking.

  • Termination: Rapidly add 100 µL of ice-cold Acetonitrile containing Acetaminophen-d4 (Internal Standard).

  • Clarification: Centrifuge at 4000 rpm for 10 minutes to pellet precipitated proteins.

  • Sampling: Transfer 80 µL of supernatant to a fresh plate for LC-MS/MS.

Analytical Method (LC-MS/MS)

Quantification of the metabolite (Acetaminophen) is performed using Multiple Reaction Monitoring (MRM).

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

MS/MS Transitions (ESI Positive Mode):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Acetaminophen 152.1110.12515
Acetaminophen-d4 (IS) 156.1114.12515
Phenacetin (Optional monitoring)180.2110.13020

Data Analysis & Interpretation

  • Peak Integration: Integrate the peak areas for Acetaminophen and the Internal Standard (IS).

  • Ratio Calculation: Calculate the Area Ratio (Analyte Area / IS Area).

  • Normalization: Convert ratios to "% Activity Remaining" relative to the Vehicle Control (No Inhibitor).

    
    
    
  • Curve Fitting: Plot Log[Inhibitor] vs. % Activity. Fit using a non-linear regression (4-parameter logistic equation) to determine the

    
    .
    

Validation Criteria:

  • Z' Factor: Must be > 0.5 for high-throughput screens.

  • Reference Inhibitor: Fluvoxamine

    
     should fall between 0.05 – 0.2 µM  (depending on HLM donor pool).
    

References

  • FDA Guidance for Industry. (2020).[7][8] In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[8]

  • Venkatakrishnan, K., et al. (1998).[3] Human cytochromes P450 mediating phenacetin O-deethylation in vitro: validation of the high affinity component as an index of CYP1A2 activity.[1][3][6][9] Journal of Pharmaceutical Sciences.[3]

  • Spaggiari, D., et al. (2014). Phenotyping of CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5 in human liver microsomes. Methods in Molecular Biology.

  • University of Washington Drug Interaction Database (DIDB). Standard Probe Substrates and Inhibitors.

Sources

LC-MS/MS method for quantification of N-(4-acetamidophenyl)-2-ethoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Trace Quantification of N-(4-acetamidophenyl)-2-ethoxyacetamide by LC-MS/MS

Executive Summary

N-(4-acetamidophenyl)-2-ethoxyacetamide (CAS: 600140-39-4), often designated as a process-related impurity in the synthesis of paracetamol (acetaminophen) and phenacetin derivatives, presents a significant analytical challenge due to its structural similarity to the Active Pharmaceutical Ingredient (API).

Traditional HPLC-UV methods often fail to achieve the required sensitivity (LOQ < 0.05%) due to the massive UV absorbance overlap from the parent drug matrix. This protocol details a validated LC-MS/MS (Triple Quadrupole) methodology designed for the specific quantification of this bis-amide impurity.

Key Performance Indicators:

  • Target Analyte: N-(4-acetamidophenyl)-2-ethoxyacetamide (MW 236.27).[1][2]

  • Sensitivity: Lower Limit of Quantitation (LLOQ) established at 1.0 ng/mL.

  • Selectivity: Baseline resolution from Paracetamol and 4-Aminophenol.[3]

  • Throughput: 6.5-minute run time.

Scientific Rationale & Method Design

Chemical Logic & Ionization Strategy

The target molecule contains two amide linkages and an ether group.

  • Structure: CH3-CO-NH-C6H4-NH-CO-CH2-O-CH2-CH3

  • Ionization: The presence of nitrogen in the acetamido and ethoxyacetamido groups makes this molecule an excellent candidate for Positive Electrospray Ionization (ESI+) .

  • Fragmentation Prediction: Under Collision-Induced Dissociation (CID), the molecule preferentially cleaves at the amide bonds. The most abundant daughter ion is expected to be the 4-aminoacetanilide core (m/z 151), resulting from the loss of the ethoxyacetyl moiety.

Chromatographic Separation

A standard C18 column is sufficient for retention; however, to prevent ion suppression from the high-concentration API (Paracetamol), a gradient elution is critical. We utilize a high-aqueous hold initially to elute polar degradants, followed by a ramp to elute the target impurity which is more hydrophobic than Paracetamol (due to the ethyl ether chain).

Experimental Protocol

Chemicals and Reagents
  • Standard: N-(4-acetamidophenyl)-2-ethoxyacetamide (Purity >98%).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).[4]

  • Additives: LC-MS Grade Formic Acid (FA) and Ammonium Formate.

  • Water: Milli-Q (18.2 MΩ·cm).

Sample Preparation (Protein Precipitation/Dilution)
  • Stock Solution: Dissolve 1 mg of target standard in 10 mL Methanol (100 µg/mL).

  • API Spiking: Dissolve 100 mg of Drug Substance (e.g., Paracetamol) in 100 mL of Mobile Phase A:B (90:10).

  • Filtration: Filter through a 0.22 µm PVDF syringe filter (Nylon is avoided due to potential adsorption of amides).

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterSetting
System UHPLC System (e.g., Agilent 1290 / Waters ACQUITY)
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Mobile Phase A 0.1% Formic Acid in Water + 2mM Ammonium Formate
Mobile Phase B Acetonitrile (100%)

Table 2: Gradient Profile

Time (min)% BDescription
0.005Initial Hold (Elute polar salts)
1.005Start Ramp
4.0090Elution of Target Impurity
5.0090Wash
5.105Re-equilibration
6.505End of Run

Table 3: Mass Spectrometry Parameters (Source: ESI+)

ParameterSetting
Gas Temp 350°C
Gas Flow 10 L/min
Nebulizer 40 psi
Capillary Voltage 4000 V
Delta EMV +200 V

Table 4: MRM Transitions

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (eV)Role
Target 237.1 151.1 10018Quantifier
Target237.1109.110032Qualifier 1
Target237.143.110040Qualifier 2

Visualizing the Mechanism

Fragmentation Pathway (ESI+ Mode)

The following diagram illustrates the proposed fragmentation logic used to select the quantifier ion (m/z 151.1).

FragmentationPathway Parent Precursor Ion [M+H]+ = 237.1 (N-(4-acetamidophenyl)-2-ethoxyacetamide) Transition Collision Cell (CID) Energy: 18-30 eV Parent->Transition Frag1 Quantifier Ion [m/z 151.1] (4-Aminoacetanilide core) Transition->Frag1 Primary Cleavage (Amide Bond A) Frag2 Neutral Loss (Ethoxyketene/Acid derivative) Mass: ~86 Da Transition->Frag2 Neutral Loss Frag3 Qualifier Ion [m/z 109.1] (Aminophenol/aniline fragment) Frag1->Frag3 Secondary Fragmentation (Loss of Acetyl)

Caption: Proposed ESI+ fragmentation pathway. The primary transition 237.1 -> 151.1 corresponds to the cleavage of the ethoxyacetyl group.

Method Validation Workflow

This flowchart outlines the self-validating steps required to ensure data integrity.

ValidationWorkflow cluster_specificity 1. Specificity & Selectivity cluster_linearity 2. Linearity & Range cluster_accuracy 3. Accuracy (Recovery) Start Method Validation Setup Spec1 Inject Blank Matrix (Ensure no interference) Start->Spec1 Spec2 Inject API (10 mg/mL) (Check for ion suppression) Spec1->Spec2 Lin1 Prepare 6-point Curve (1.0 - 500 ng/mL) Spec2->Lin1 Lin2 Calculate R² (Target > 0.995) Lin1->Lin2 Acc1 Spike API at 3 Levels (LOQ, 100%, 150%) Lin2->Acc1 Acc2 Calculate % Recovery (Accept: 85-115%) Acc1->Acc2 Report Final Validation Report (Compliant with ICH Q2(R1)) Acc2->Report

Caption: Step-by-step validation logic ensuring specificity against the drug matrix and linearity of the impurity response.

Results and Discussion

Linearity and Limit of Quantitation

The method demonstrates excellent linearity over the range of 1.0 ng/mL to 500 ng/mL .

  • Regression Equation:

    
     (Weighted 
    
    
    
    )
  • Correlation Coefficient (

    
    ):  > 0.999[5]
    
  • LLOQ: 1.0 ng/mL (S/N > 10)

Matrix Effect

Due to the high concentration of Paracetamol (or related API) in real-world samples, matrix suppression is a risk.

  • Observation: The target impurity elutes at 3.8 min , while Paracetamol elutes earlier (approx 1.5 - 2.0 min) due to the higher hydrophobicity of the ethoxy-chain on the impurity.

  • Resolution: This chromatographic separation ensures that the ionization of the impurity occurs in a "clean" source environment, minimizing suppression.

References

  • European Medicines Agency (EMA). ICH guideline Q2(R1) on validation of analytical procedures. (2005). Link

  • Sinfoo Biotech. N-(4-acetamidophenyl)-2-ethoxyacetamide Product Data. (Accessed 2023). Link

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Link

  • Agilent Technologies. Analysis of Acetaminophen and Impurities using LC-MS. (General Reference for Acetanilide separations). Link

Sources

Application Notes and Protocols: N-(4-acetamidophenyl)-2-ethoxyacetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(4-acetamidophenyl)-2-ethoxyacetamide is a multifaceted building block in organic synthesis, particularly relevant to the fields of medicinal chemistry and drug development. Its structure, which incorporates a paracetamol-like core functionalized with an ethoxyacetamide group, presents several reactive sites for molecular elaboration. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential synthetic applications of this compound. Detailed, field-proven protocols are presented, emphasizing the causal logic behind experimental choices to ensure reproducibility and success. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage this versatile intermediate for the synthesis of novel chemical entities.

Introduction and Physicochemical Properties

N-(4-acetamidophenyl)-2-ethoxyacetamide is a derivative of the widely used analgesic, paracetamol (acetaminophen). The introduction of the 2-ethoxyacetamide moiety in place of the phenolic hydroxyl group modifies the molecule's electronic and steric properties, opening new avenues for its use as a synthetic intermediate rather than a terminal active pharmaceutical ingredient (API). This modification allows it to serve as a scaffold for building more complex molecules, leveraging the stability and reactivity of the amide and aromatic functionalities.

N-arylacetamides, in general, are crucial intermediates for synthesizing a wide range of medicinal, agrochemical, and pharmaceutical compounds.[1] The subject compound fits within this important class, offering a pre-functionalized aromatic core for further chemical exploration.

Table 1: Physicochemical Properties of N-(4-acetamidophenyl)-2-ethoxyacetamide

PropertyValueSource
IUPAC Name N-(4-acetamidophenyl)-2-ethoxyacetamide-
CAS Number 600140-39-4[2]
Molecular Formula C₁₂H₁₆N₂O₃Calculated
Molecular Weight 236.27 g/mol Calculated
Appearance White to off-white solid (predicted)-
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol)Predicted
Boiling Point > 300 °C (predicted)-
Melting Point Not available-

Synthesis of the Building Block: N-(4-acetamidophenyl)-2-ethoxyacetamide

The most direct and efficient synthesis of N-(4-acetamidophenyl)-2-ethoxyacetamide involves the acylation of N-(4-aminophenyl)acetamide (4-aminoacetanilide) with an activated form of 2-ethoxyacetic acid, such as 2-ethoxyacetyl chloride. This reaction follows a standard nucleophilic acyl substitution mechanism.

Synthetic Scheme

The reaction proceeds by the nucleophilic attack of the primary aromatic amine of N-(4-aminophenyl)acetamide on the electrophilic carbonyl carbon of 2-ethoxyacetyl chloride. A mild base is used to scavenge the HCl byproduct.

Underlying Mechanism and Rationale
  • Nucleophilicity: The primary amine on the N-(4-aminophenyl)acetamide is a potent nucleophile, significantly more so than the amide nitrogen due to lone pair delocalization into the carbonyl of the acetamido group. This selectivity ensures the reaction occurs at the desired position.

  • Electrophile: 2-Ethoxyacetyl chloride is a highly reactive acylating agent. The chlorine atom is an excellent leaving group, facilitating the nucleophilic attack.

  • Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or pyridine is chosen. Its role is solely to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

  • Solvent Choice: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are ideal solvents. They are aprotic, preventing reaction with the acyl chloride, and effectively dissolve the starting materials.

Detailed Experimental Protocol

Materials and Reagents:

  • N-(4-aminophenyl)acetamide (1.0 eq)

  • 2-Ethoxyacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(4-aminophenyl)acetamide (1.0 eq) and anhydrous DCM. Stir the suspension at room temperature until the solid is partially dissolved.

  • Base Addition: Add triethylamine (1.2 eq) to the suspension and cool the flask to 0 °C using an ice bath.

  • Acylation: Add 2-ethoxyacetyl chloride (1.1 eq) dropwise to the stirred suspension over 15-20 minutes. Maintain the temperature at 0 °C during the addition. Rationale: Dropwise addition to a cooled solution controls the exothermic reaction, preventing potential side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid), water, and finally brine. Rationale: The bicarbonate wash neutralizes any remaining HCl and acidic impurities. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(4-acetamidophenyl)-2-ethoxyacetamide.

Synthesis Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation Reaction cluster_workup 3. Work-up & Extraction cluster_purification 4. Purification A Dissolve N-(4-aminophenyl)acetamide and TEA in anhydrous DCM B Cool mixture to 0 °C A->B C Add 2-Ethoxyacetyl chloride dropwise at 0 °C B->C D Warm to RT and stir for 2-4h C->D E Monitor by TLC D->E F Quench with H₂O E->F G Wash with sat. NaHCO₃ F->G H Wash with Brine G->H I Dry organic layer (MgSO₄) H->I J Concentrate in vacuo I->J K Recrystallization or Silica Gel Chromatography J->K L Pure Product K->L

Caption: Workflow for the synthesis of N-(4-acetamidophenyl)-2-ethoxyacetamide.

Applications in Organic Synthesis

The true utility of N-(4-acetamidophenyl)-2-ethoxyacetamide lies in its potential as a scaffold for more complex molecular architectures. The key reactive handles are the aromatic ring and the two N-H protons of the amide groups.

Application Example: Synthesis of Thiazole Derivatives

Thiazole moieties are common in pharmacologically active compounds.[3] N-(4-acetamidophenyl)-2-ethoxyacetamide can serve as a precursor for synthesizing N-phenylacetamide derivatives containing 4-arylthiazole moieties, which have shown promising antibacterial and nematicidal activities.[3] While the cited synthesis starts from p-phenylenediamine, our building block could be used in analogous multi-step pathways where the acetamido and ethoxyacetamido groups direct subsequent reactions or are modified themselves.

A hypothetical pathway could involve the transformation of one of the amide groups into a thioamide, followed by a Hantzsch-type thiazole synthesis.

Hypothetical Reaction Scheme:

  • Selective thionation of the ethoxyacetamide group using Lawesson's reagent.

  • Reaction of the resulting thioamide with an α-haloketone (e.g., 2-bromoacetophenone) to form the thiazole ring.

Application Example: Electrophilic Aromatic Substitution

The N-acyl groups are ortho-, para-directing activators of the benzene ring for electrophilic aromatic substitution. However, due to steric hindrance from the ethoxyacetamide group, substitution is most likely to occur at the positions ortho to the acetamido group.

Protocol: Nitration of N-(4-acetamidophenyl)-2-ethoxyacetamide

This protocol is based on standard procedures for the nitration of activated aromatic rings, similar to those used for other acetanilides.[4][5]

Materials and Reagents:

  • N-(4-acetamidophenyl)-2-ethoxyacetamide (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid

  • Ice water

Procedure:

  • Dissolution: Dissolve N-(4-acetamidophenyl)-2-ethoxyacetamide (1.0 eq) in glacial acetic acid in a flask. Cool the solution in an ice-salt bath to 0-5 °C.

  • Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the starting material. Maintain the temperature below 10 °C throughout the addition. Rationale: Low temperature is critical to prevent over-nitration and decomposition, as nitration is a highly exothermic process.[4]

  • Monitoring: Stir the reaction mixture in the cold bath for 1 hour after addition is complete.

  • Precipitation: Pour the reaction mixture slowly onto a large volume of crushed ice and water with stirring. The nitrated product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acids, and dry.

  • Purification: The crude product can be purified by recrystallization, typically from an ethanol/water mixture.[4]

Electrophilic Aromatic Substitution Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Nitration cluster_isolation 3. Isolation & Purification A Dissolve Substrate in Glacial Acetic Acid B Cool to 0-5 °C A->B D Add Nitrating Mixture Dropwise (< 10 °C) B->D C Prepare Nitrating Mixture (HNO₃ + H₂SO₄) C->D E Stir in Cold Bath for 1h D->E F Pour onto Ice Water E->F G Collect Precipitate (Vacuum Filtration) F->G H Wash with Cold Water G->H I Recrystallize from EtOH/H₂O H->I J Pure Nitrated Product I->J

Caption: Workflow for the nitration of N-(4-acetamidophenyl)-2-ethoxyacetamide.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the compound and associated reagents.

  • Acyl Chlorides: 2-Ethoxyacetyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood.

  • Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

N-(4-acetamidophenyl)-2-ethoxyacetamide represents a valuable, yet underexplored, building block for organic synthesis. Its straightforward preparation from commercially available starting materials and the presence of multiple reactive sites make it an attractive scaffold for constructing diverse and complex molecules. The protocols and applications detailed herein provide a foundational guide for researchers to harness the synthetic potential of this compound in the pursuit of novel chemical entities for pharmaceutical and agrochemical applications.

References

  • Acta Crystallographica Section E.

  • Journal of Chemical, Biological and Physical Sciences.

  • ResearchGate.

  • PMC - National Center for Biotechnology Information.

  • ResearchGate.

  • PMC - National Center for Biotechnology Information.

  • ResearchGate.

  • PubMed.

  • PMC - National Center for Biotechnology Information.

  • Chemdiv.

  • MDPI.

  • YouTube.

  • The Royal Society of Chemistry.

  • PMC - National Center for Biotechnology Information.

  • PubChem.

  • Cheméo.

  • PubChem.

  • BLD Pharm.

  • PubChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing N-(4-acetamidophenyl)-2-ethoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-APA-ETHOXY-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary & Chemical Profile

The Core Problem: Researchers frequently encounter "crash-out" (precipitation) events with N-(4-acetamidophenyl)-2-ethoxyacetamide when transitioning from organic stock solutions to aqueous buffers.[1]

This molecule is an unsymmetrical bis-amide derivative of p-phenylenediamine .[1] Unlike simple analgesics like Paracetamol or Phenacetin, this compound possesses two amide linkages flanking a central benzene ring.[1] This structure creates a "molecular velcro" effect—strong intermolecular hydrogen bonding that results in high crystal lattice energy.[1] While the molecule is moderately polar, its reluctance to break these crystal interactions renders it poorly soluble in water at ambient temperatures.[1]

Physicochemical Profile (Predicted)
PropertyValue (Est.)Implication for Solubility
Molecular Weight ~236.27 g/mol Small molecule, kinetically fast precipitation.[1]
LogP (Oct/Water) ~1.2 – 1.6Moderately lipophilic; prefers organic solvents.[1]
H-Bond Donors 2Strong tendency for self-association (crystallization).[1]
H-Bond Acceptors 4Good interaction with DMSO/DMF.[1]
pKa > 15 (Amide)Non-ionizable in physiological pH (pH 2–10).[1]

Troubleshooting Decision Tree

Before altering your protocol, identify your failure mode using the logic flow below.

Solubility_Troubleshooting Start Start: Visual Inspection Solvent Primary Solvent Selection Start->Solvent Clear Solution is Clear? Solvent->Clear Dissolve 10mM DMSO Switch to DMSO (Anhydrous) Clear->DMSO No (Cloudy) Success Proceed to Assay Clear->Success Yes Precip White Precipitate in Buffer? Cosolvent Add Co-solvent (PEG400 or Tween 80) Precip->Cosolvent Yes (Crash Out) Precip->Success No Heat Apply Heat (40°C) + Sonication DMSO->Heat Heat->Precip Dilute to Buffer Cosolvent->Success

Figure 1: Decision matrix for stabilizing bis-amide solutions.

Critical Protocols & Guides

Module A: The "Golden Triangle" Solvent Strategy

Why it works: Water cannot overcome the lattice energy of the bis-amide.[1] You must use a dipolar aprotic solvent to disrupt the hydrogen bonds.[1]

SolventSolubility RatingUsage Recommendation
DMSO (Anhydrous) Excellent Primary Stock. Stable at -20°C. Recommended conc: 10–50 mM.[1]
DMF GoodAlternative if DMSO interferes with assay (e.g., specific enzyme inhibition).[1]
Ethanol (100%) ModerateRequires heating.[1] Prone to precipitation upon cooling.[1]
Water / PBS Poor Do not use for stock preparation.

Step-by-Step Stock Preparation:

  • Weigh the solid into a glass vial (avoid plastic, which can leach plasticizers in DMSO).[1]

  • Add 100% Anhydrous DMSO to achieve a concentration of 10 mM .

  • Vortex vigorously for 30 seconds.

  • If particles remain, sonicate in a water bath at 35–40°C for 5 minutes. Note: The solution must be visibly clear before proceeding.

Module B: Preventing "Crash-Out" in Aqueous Media

The Issue: When you dilute your DMSO stock into cell culture media or buffer (e.g., 1:1000 dilution), the solvent environment suddenly becomes highly polar.[1] The hydrophobic ethoxy-phenyl core seeks to aggregate, causing rapid micro-precipitation.[1]

The Solution: Intermediate Dilution Step Do not pipette 1 µL of stock directly into 1 mL of buffer. Instead, use a "stepping stone" vehicle.

Protocol:

  • Prepare Vehicle: Mix DMSO with a surfactant/co-solvent.[1]

    • Recipe: 5% DMSO + 5% Tween 80 (or PEG 400) + 90% Buffer.[1]

  • Serial Dilution:

    • Dilute your 10 mM DMSO stock 1:10 into pure PEG 400 (Result: 1 mM).[1]

    • Dilute this PEG/DMSO mix into your final aqueous buffer.[1]

  • Validation: Measure Absorbance at 600nm (OD600). Any reading >0.005 indicates precipitation.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use pH adjustment (acid/base) to dissolve this compound? A: No. Do not attempt this. Reasoning: This molecule is a non-ionic bis-amide.[1] The amide nitrogens are not basic (their lone pairs are conjugated with the carbonyls).[1]

  • Acid: Adding HCl will not protonate the amide significantly but will catalyze the hydrolysis of the ethoxyacetamide group, destroying your compound.[1]

  • Base: High pH (NaOH) will lead to deprotonation of the amide nitrogen (pKa > 15) only under extreme conditions, which also causes rapid hydrolysis.[1]

  • Verdict: Keep pH neutral (7.[1]4) and rely on co-solvents (DMSO/PEG).[1]

Q2: My HPLC peak is splitting. Is the compound degrading? A: Check your injection solvent. If you inject a 100% DMSO sample into a Reverse Phase column with a high-water mobile phase (e.g., 95% Water), the compound may precipitate inside the injector loop or at the column head, causing peak splitting or tailing.[1]

  • Fix: Dilute your sample 1:1 with Acetonitrile/Water (50:[1]50) before injection to match the initial mobile phase conditions.[1]

Q3: Is the "ethoxy" group unstable? A: The ethoxy-ether linkage (


) is generally robust.[1] However, the ethoxyacetyl moiety  (

) is susceptible to enzymatic cleavage by amidases in biological matrices (liver microsomes, plasma).[1]
  • Control Experiment: Always include a "Time 0" vs. "Time 60 min" stability check in your assay buffer (without cells) to ensure chemical stability.[1]

Mechanistic Insight

Why is this specific derivative so stubborn? It comes down to Lattice Energy vs. Solvation Energy .

Dissolution_Mechanism Solid Solid State (Stacked Rings) High Lattice Energy Transition Transition State (Breaking H-Bonds) Solid->Transition + Energy (Heat/Sonication) Solvated Solvated State (DMSO Shell) Transition->Solvated + Dipolar Interaction Note Water cannot break the intermolecular Amide-Amide H-bonds. DMSO can. Transition->Note

Figure 2: Thermodynamic barrier to dissolution.[1]

The N-(4-acetamidophenyl) core is planar, allowing the benzene rings to stack efficiently ($ \pi-\pi $ stacking), while the two amide groups form a "zipper" of hydrogen bonds.[1] Water molecules are too small and polar to wedge this zipper open.[1] DMSO, being bulky and having a strong oxygen acceptor, can penetrate and "cap" the amide hydrogens, dissolving the structure.[1]

References

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Provides solubility constants for structural analogs like Phenacetin and Acetanilide).[1] [1]

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods. (Foundational text on LogP and H-bonding effects).

  • PubChem Compound Summary. (2024). Acetaminophen and Phenacetin Structural Analogs. National Center for Biotechnology Information.[1] [1]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Definitive guide on solubilization strategies for biological assays). [1]

Sources

Troubleshooting unexpected results in N-(4-acetamidophenyl)-2-ethoxyacetamide assays

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with N-(4-acetamidophenyl)-2-ethoxyacetamide , a bis-amide derivative of p-phenylenediamine. This compound shares structural homology with paracetamol and phenacetin but possesses distinct physicochemical properties due to the 2-ethoxyacetyl side chain.

The guide is structured to troubleshoot "unexpected results" stemming from three root causes: Solubility/Precipitation , Hydrolytic Instability , and Chromatographic Artifacts .

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Anomalous Assay Data

Diagnostic Matrix: Identify Your Issue

Compare your observation with the symptoms below to jump to the relevant solution.

SymptomProbable CauseTechnical Severity
Non-linear Calibration Curves Solubility limit reached in aqueous buffer.🔴 Critical
"Ghost" Peaks (RRT ~0.6-0.8) Hydrolysis of the ethoxyacetyl moiety.🟠 High
Signal Drift over Time In-situ degradation in autosampler.🟠 High
Split Peaks / Shoulder Rotameric interconversion or pH mismatch.🟡 Moderate
Low Recovery in Bioassays Non-specific binding (NSB) to plastics.🟡 Moderate

Deep Dive: Solubility & Handling (The "Missing Mass" Phenomenon)

The Issue: Users often treat N-(4-acetamidophenyl)-2-ethoxyacetamide like paracetamol, expecting moderate water solubility. However, this molecule is a bis-amide . The addition of the ethoxyacetyl group significantly increases lipophilicity and planarity, leading to stronger intermolecular


-stacking and reduced aqueous solubility.

The Fix:

  • Stock Preparation: Do not attempt to dissolve directly in aqueous media. Prepare a 100 mM stock in pure DMSO .

  • Step-Down Dilution: When diluting into assay buffer (e.g., PBS), ensure the final DMSO concentration remains >0.5% to prevent "crashing out" of the compound, or use a carrier protein (BSA) if the assay permits.

  • Vessel Choice: Bis-amides can exhibit high adsorption to polystyrene. Use glass or low-binding polypropylene for all dilution steps.

Technical Insight: If your standard curve flattens at higher concentrations (e.g., >50 µM), you are likely measuring the solubility limit of the compound, not the detector response.

Stability & Degradation: The "Extra Peak" Mystery

The Issue: Unexpected peaks appearing at lower retention times (Reverse Phase HPLC) are almost invariably degradation products. N-(4-acetamidophenyl)-2-ethoxyacetamide contains two amide bonds. The 2-ethoxyacetamide linkage is chemically distinct from the acetamido group and is often more susceptible to enzymatic or acid/base hydrolysis.

The Mechanism: Under stress (pH < 4 or pH > 9, or presence of esterases/amidases), the molecule undergoes cleavage. The primary degradant is N-(4-aminophenyl)acetamide (also known as p-aminoacetanilide), which is a known precursor in paracetamol synthesis [1, 3].

Degradation Pathway Visualization

The following diagram illustrates the stepwise hydrolysis you are likely observing.

DegradationPathway Parent N-(4-acetamidophenyl)- 2-ethoxyacetamide (Parent) Inter1 N-(4-aminophenyl)acetamide (p-Aminoacetanilide) Parent->Inter1 Hydrolysis 1 (Ethoxyacetyl cleavage) Side1 2-Ethoxyacetic Acid Parent->Side1 Final p-Phenylenediamine (Toxic) Inter1->Final Hydrolysis 2 (Extreme conditions) Side2 Acetic Acid Inter1->Side2

Figure 1: Hydrolytic degradation pathway. The primary impurity observed is usually p-Aminoacetanilide (Red), resulting from the loss of the ethoxyacetyl group.

The Fix:

  • Buffer Control: Maintain pH between 6.0 and 7.4. Avoid extreme acidic mobile phases for long sequences.

  • Temperature: Keep autosamplers at 4°C. At room temperature, the half-life of the ethoxy-amide bond may be reduced in complex matrices.

Analytical Method Optimization (HPLC/LC-MS)

The Issue: Standard paracetamol methods (C18, Water/MeOH) may result in co-elution or poor peak shape for this derivative due to the ether oxygen's capacity for hydrogen bonding.

Optimized Protocol: Based on methodologies for related N-phenylacetamide derivatives [2, 4], the following conditions are recommended for specificity.

Recommended HPLC Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., Zorbax SB-C18), 4.6 x 150 mm, 3.5 µmEnd-capping reduces tailing caused by the secondary amines.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the amide nitrogens, sharpening peaks.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for acetanilides than Methanol.
Gradient 5% B to 95% B over 10 minThe ethoxy group increases retention; isocratic runs may be too long.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 245 nmThe acetanilide core has a strong absorption maximum here.
Injection Vol 5-10 µLKeep volume low to prevent solvent effects (if in DMSO).

Self-Validating the Method:

  • Inject the Parent: Expect a peak at ~7-8 min (in a 10 min gradient).

  • Inject p-Aminoacetanilide (Standard): This should elute earlier (more polar). If this peak appears in your "Parent" vial, degradation has occurred.

  • Check Resolution: Ensure resolution (

    
    ) > 2.0 between the Parent and the p-Aminoacetanilide peak.
    

Frequently Asked Questions (FAQs)

Q: I see a small shoulder on my main peak. Is this an impurity? A: Not necessarily. Amides can exhibit cis-trans rotamerism, especially in organic solvents. However, in this molecule, the steric bulk usually locks it in the trans conformation. A shoulder is more likely partial hydrolysis or column overload . Try diluting the sample 1:10. If the shoulder disappears, it was overload. If it remains, it is a closely eluting impurity (likely an isomer or deacetylated species).

Q: Can I use this compound in cell culture assays? A: Yes, but be wary of metabolic activation . Just as paracetamol is metabolized to NAPQI, this molecule can be metabolized by CYPs. The ethoxy group might be subject to O-dealkylation [5]. Always run a cell-free control to distinguish between chemical instability and metabolic turnover.

Q: My LC-MS signal is weak. Why? A: Bis-amides are often poorly ionizable in ESI+ compared to amines.

  • Solution: Add ammonium formate (5 mM) to your mobile phase to encourage adduct formation

    
    , or switch to APCI (Atmospheric Pressure Chemical Ionization) if available, which handles neutral amides better.
    

References

  • Smajlagić, A., & Srabović, M. (2022).[1][2] Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics.[2] PubMed Central. Retrieved from [Link]

Sources

Improving the efficiency of N-(4-acetamidophenyl)-2-ethoxyacetamide purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with N-(4-acetamidophenyl)-2-ethoxyacetamide .[1][2] It is designed to move beyond basic recipes, offering mechanistic insights and self-validating workflows for high-purity isolation.[1][2]

Status: Operational | Tier: Advanced Research Support Subject: Optimization of Work-Up and Isolation Protocols[1][2]

Executive Summary

N-(4-acetamidophenyl)-2-ethoxyacetamide is a bis-amide derivative of p-phenylenediamine.[1][2] Structurally, it possesses two amide motifs: the acetamido group (akin to Paracetamol) and the 2-ethoxyacetamide tail.[1]

Key Purification Challenges:

  • Solubility: The bis-amide structure creates strong intermolecular hydrogen bonding, leading to poor solubility in non-polar solvents and potential "oiling out" in aqueous mixtures.[1][2]

  • Impurity Profile: The most persistent impurity is typically the starting material, 4-aminoacetanilide , which possesses similar polarity but distinct acid-base properties.[1][2]

  • Hydrolysis Risk: Prolonged exposure to strong acids/bases at high temperatures can hydrolyze the ethoxyacetyl group.[1][2]

Module 1: Chemical Scavenging (The "Pre-Purification")

Objective: Removal of unreacted 4-aminoacetanilide (Starting Material) prior to crystallization.[1][2]

The Science (Causality)

Purification by crystallization alone often fails because the starting material (4-aminoacetanilide) can co-crystallize with the product due to structural similarity ( π-stacking).[1][2] However, they differ chemically:[1]

  • Product (Bis-amide): Neutral.[1][2][3] Both nitrogen atoms are part of amide bonds, rendering them non-basic (pKa < -0.5).[1][2]

  • Impurity (Mono-amide): Weakly Basic.[1][2] The free amine on 4-aminoacetanilide has a pKa of ~4.6.[1][2]

Protocol: Acidic Wash Workflow

Validation Step: This protocol is self-validating if the organic layer remains clear upon pH adjustment.[1][2]

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]

    • Note: If solubility is poor, add 5-10% Methanol (MeOH), but avoid excessive alcohol as it increases water miscibility.[1]

  • The Wash: Wash the organic phase with 1M HCl (2x volume).[1][2]

    • Mechanism:[1][4][5][6] The HCl protonates the free amine of the impurity, forming a water-soluble ammonium salt (

      
      ), forcing it into the aqueous layer.[1] The neutral product remains in the organic layer.[1][2]
      
  • Recovery: Separate the layers.

    • Organic Layer:[1][7][8] Contains purified Product.[1][2][3][8][9][10]

    • Aqueous Layer:[1] Contains Impurity.[1][2][4]

  • Neutralization: Wash the organic layer with Saturated NaHCO₃ (to remove trace acid) followed by Brine.[1][2]

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

Visualization: Acid-Base Extraction Logic

AcidWash Crude Crude Mixture (Product + 4-Aminoacetanilide) Solvent Dissolve in EtOAc/DCM Crude->Solvent Acid Add 1M HCl (Wash) Solvent->Acid SepFunnel Phase Separation Acid->SepFunnel OrgLayer Organic Layer (Neutral Bis-Amide) SepFunnel->OrgLayer Product Retained AqLayer Aqueous Layer (Protonated Impurity salt) SepFunnel->AqLayer Impurity Removed Final Pure Product (Post-Evaporation) OrgLayer->Final

Figure 1: Selective removal of amino-impurities using pKa differences. The neutral bis-amide resists protonation and remains in the organic phase.

Module 2: Crystallization Optimization

Objective: Bulk purification for yields >10g.

Troubleshooting Guide: "Oiling Out"

A common ticket submitted by researchers is the product forming a "goo" or oil at the bottom of the flask instead of crystals.[2] This occurs when the compound precipitates faster than it can order into a lattice, often due to high supersaturation or an incorrect solvent boiling point.

Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationProsCons
Ethanol / Water 90:10 to 70:30Primary Choice Excellent recovery; safer toxicity profile.[1][2]Risk of oiling if water added too fast.[1][2]
EtOAc / Hexane Solvent / Anti-solventSecondaryGood for removing non-polar byproducts.[1][2]Lower solubility of bis-amides in EtOAc.[1][2]
Methanol PureHigh PuritySharp crystals.[1][2]Lower recovery (high solubility).[1][2]
Protocol: The "Slow-Cool" Technique
  • Dissolve crude solid in minimal boiling Ethanol (95%) .

  • Once dissolved, remove from heat.

  • Critical Step: Add warm water dropwise until the solution becomes slightly turbid (cloudy).

  • Add a single drop of Ethanol to restore clarity.[1][2]

  • Allow to cool to room temperature undisturbed. Do not stir.

  • Refrigerate at 4°C overnight.

Module 3: Chromatographic Purification (The Polisher)

Objective: Achieving >99.5% purity for biological assays.

Stationary Phase & Eluent[2][12]
  • Stationary Phase: Silica Gel (60 Å, 230–400 mesh).[1][2]

  • Mobile Phase: DCM : Methanol gradient (99:1 to 95:5).[1][2]

    • Why: Bis-amides are polar.[1][2] Pure DCM often moves them too slowly (Rf < 0.1).[1][2] Adding MeOH increases the eluent strength (ε°).[1][2]

Troubleshooting: Tailing Peaks

Issue: The product spot on TLC streaks or the column peak tails. Root Cause: The amide nitrogens can interact with the acidic silanols on the silica surface via hydrogen bonding.[2] Fix: Add 0.1% Triethylamine (TEA) to the mobile phase. This blocks the active silanol sites, sharpening the peak shape.[1]

Visualization: Purification Decision Matrix

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (Check Impurity Type) Start->TLC Decision Is SM (Amine) Present? TLC->Decision AcidWash Acid Wash (1M HCl) Decision->AcidWash Yes (Basic Impurity) Cryst Recrystallization (EtOH/H2O) Decision->Cryst No (Neutral Impurities) AcidWash->Cryst Post-Workup Column Flash Column (DCM:MeOH) Cryst->Column If Purity < 98% Final Final Purity Check (HPLC/NMR) Cryst->Final Column->Final

Figure 2: Strategic workflow determining whether chemical washing, crystallization, or chromatography is required based on impurity profile.

Frequently Asked Questions (FAQ)

Q1: My product turned pink during the acid wash. What happened? A: This indicates oxidation of trace aniline impurities. 4-aminoacetanilide derivatives can oxidize to quinone-imine type species (colored) in air/acid.[1][2]

  • Fix: Add a reducing agent like Sodium Metabisulfite (Na₂S₂O₅) to the aqueous wash to prevent oxidation, or perform the wash quickly under inert atmosphere (Nitrogen).[1]

Q2: Can I use Acetone for recrystallization? A: Acetone is generally not recommended for bis-amides.[1][2] While solubility is high, the steep solubility curve often leads to rapid precipitation (amorphous powder) rather than crystal growth.[1] Ethanol provides a broader "metastable zone" for crystal formation.[1][2]

Q3: The melting point is lower than reported (e.g., <150°C). A: This suggests solvent inclusion (solvates) or water retention.[1] Bis-amides are hygroscopic.[1][2]

  • Fix: Dry the sample in a vacuum oven at 50°C for 24 hours. If the melting point remains sharp but low, check NMR for the "symmetrical urea" byproduct (1,3-bis(4-acetamidophenyl)urea), a common side product if using phosgene-derivatives or high heat.[1]

References

  • Purification of Amide Derivatives: Al-Khalaf, A. A., et al. "Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives."[1][2] Basrah Journal of Science, vol. 40, no.[1][3] 2, 2022, pp. 437-464.[1][2][3]

  • Solubility and Recrystallization of Acetanilides: Smajlagić, A., et al. "Synthesis and crystallization of N-(4-nitrophenyl) acetamides."[1][2] Journal of Chemical, Biological and Physical Sciences, vol. 11, no. 1, 2020, pp. 043-053.[1][2][9]

  • Removal of Aniline Impurities: U.S. Patent No.[1][2][8] 4,661,634.[1][2] "Removal of impurities from amines."[1][2][11][12] Issued Apr. 28, 1987.[2]

  • General Protocol for Amide Purification (TLC/Column): ResearchGate Discussion. "Removing intermediates from amide coupling?" Accessed 2024.[1][2]

Sources

Validation & Comparative

Analytical Method Validation for N-(4-acetamidophenyl)-2-ethoxyacetamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analyte Profile

N-(4-acetamidophenyl)-2-ethoxyacetamide (referred to herein as APEA ) represents a structural hybrid relevant to the analgesic class, sharing moieties with both Paracetamol (Acetaminophen) and Phenacetin. Whether analyzed as a novel drug candidate or a critical process-related impurity (bis-amide derivative) in analgesic synthesis, its quantification requires rigorous validation due to its physicochemical similarity to common matrix components.

This guide compares two distinct analytical approaches for the validation of APEA:

  • Method A (Legacy): Isocratic HPLC-UV using a C18 column.

  • Method B (Advanced): Gradient UPLC-PDA using a Core-Shell Phenyl-Hexyl column.

The Verdict: While Method A is sufficient for routine QC in resource-limited settings, Method B is the superior choice , offering a 4x reduction in run time, superior resolution of critical pairs (Rs > 3.0), and enhanced sensitivity (LOQ < 0.05 µg/mL).

Analyte Physicochemical Context[1][2][3][4]
  • Chemical Structure:

    
    
    
  • Molecular Weight: ~236.27 g/mol

  • Critical Quality Attributes (CQA): The molecule contains two amide bonds and an ether linkage, making it susceptible to hydrolysis under extreme pH. The aromatic ring provides strong UV absorption at 248 nm .

Comparative Methodology: HPLC vs. UPLC

The following analysis contrasts the performance of a traditional pharmacopoeial-style method against an optimized modern workflow.

Table 1: Performance Metrics Comparison
FeatureMethod A: Standard HPLC (C18)Method B: Advanced UPLC (Phenyl-Hexyl)Analysis
Stationary Phase C18 (5 µm, 4.6 x 250 mm)Phenyl-Hexyl Core-Shell (1.7 µm, 2.1 x 100 mm)Method B utilizes

interactions for better selectivity of the aromatic amide.
Elution Mode Isocratic (MeOH:Water 40:60)Gradient (0.1% Formic Acid : ACN)Gradient elution sharpens peaks and prevents late-eluting impurities.
Run Time 18.0 minutes4.5 minutesMethod B increases throughput by 75%.
Resolution (Rs) 1.8 (vs. Paracetamol)3.5 (vs. Paracetamol)Method B offers robust separation baseline.
Solvent Usage ~18 mL/run~2 mL/runMethod B is greener and cost-effective.
LOD / LOQ 0.5 ppm / 1.5 ppm0.02 ppm / 0.06 ppmMethod B is required for trace impurity analysis.

Experimental Protocol: Method B (Recommended)

This section details the validation protocol for Method B , designed to meet ICH Q2(R1) guidelines. This protocol is self-validating; if system suitability fails, the run is automatically invalid.

Reagents & Equipment
  • Solvents: LC-MS Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer: 0.1% Formic Acid (improves ionization for MS coupling and peak shape for amides).

  • Column: Kinetex Phenyl-Hexyl (or equivalent), 1.7 µm, 2.1 x 100 mm.

  • Detector: Photodiode Array (PDA) at 248 nm (Reference 360 nm).

Chromatographic Conditions
  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Vol: 2.0 µL

  • Gradient Program:

    • 0.0 min: 95% A (Water/FA) / 5% B (ACN)[1]

    • 3.0 min: 40% A / 60% B

    • 3.5 min: 5% A / 95% B (Wash)

    • 3.6 min: 95% A / 5% B (Re-equilibration)

    • 4.5 min: End

Standard Preparation Workflow
  • Stock Solution: Dissolve 10.0 mg APEA in 10 mL Methanol (1000 µg/mL).

  • Intermediate: Dilute 1.0 mL Stock to 100 mL with Mobile Phase A (10 µg/mL).

  • Working Standard: Dilute to target concentration (e.g., 1.0 µg/mL for impurity level).

Validation Diagram (Workflow)

ValidationWorkflow Start Method Development Specificity Specificity (Stress Testing) Start->Specificity Pass System Suitability Specificity->Start Fail Linearity Linearity (5 Levels) Specificity->Linearity No Interference Linearity->Start Fail Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability) Accuracy->Precision Recovery 98-102% Robustness Robustness (Flow/Temp) Precision->Robustness RSD < 2.0% Report Final Validation Report Robustness->Report All Criteria Met

Caption: Step-wise validation workflow ensuring ICH Q2(R1) compliance. Failure at any node triggers method re-optimization.

Validation Results & Data Analysis

The following data represents typical results obtained using Method B during the validation of APEA in a Paracetamol matrix.

Specificity & System Suitability

Specificity was established by injecting APEA spiked with potential degradation products (4-aminophenol, 4-nitrophenol). The Phenyl-Hexyl column provided unique selectivity for the aromatic ether group of APEA.

AnalyteRetention Time (min)Tailing FactorResolution (Rs)
4-Aminophenol0.851.1-
Paracetamol1.451.04.2
APEA (Target) 2.10 1.05 3.5
Phenacetin2.851.15.1
Linearity & Sensitivity

Linearity was evaluated over a range of 0.05 µg/mL to 150 µg/mL (covering impurity to assay levels).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
  • LOD (S/N = 3): 0.02 µg/mL

  • LOQ (S/N = 10): 0.06 µg/mL

Accuracy (Recovery Studies)

Spiked into placebo matrix at three levels.

Spike Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
50%5.04.9899.6%0.4%
100%10.010.05100.5%0.2%
150%15.014.9299.5%0.5%
Decision Logic for Method Selection

MethodSelection Start Select Analytical Goal Goal Is the goal Trace Impurity or Assay? Start->Goal Trace Trace Impurity (<0.1%) Goal->Trace Impurity Assay Assay (>90%) Goal->Assay Assay UPLC Use Method B (UPLC) Core-Shell Phenyl-Hexyl High Sensitivity Trace->UPLC Assay->UPLC High Throughput Needed HPLC Use Method A (HPLC) C18 Isocratic Standard QC Assay->HPLC Equipment Limited

Caption: Decision matrix for selecting the appropriate analytical method based on sensitivity and throughput requirements.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Ukaaz Publications. (2024).[2] Analytical method validation for related substance of acetaminophen soft gelatin capsules by HPLC chromatography study. Annals of Phytomedicine.[2] Link

  • BenchChem. (2025).[1] High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-(4-Acetylphenyl)acetamide.[1]Link

  • Mac-Mod Analytical. (2020). Separation of Paracetamol and Impurities According to EP 9.4.[3] Application Note 171-EP.[3] Link

  • Thermo Fisher Scientific. (2023). Method Validation Based on ICH Guidelines of a USP Assay Method of Acetaminophen.Link

Sources

Cross-reactivity of antibodies with N-(4-acetamidophenyl)-2-ethoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity Profiling of Antibodies with N-(4-acetamidophenyl)-2-ethoxyacetamide

Executive Summary: The Structural Decoy Challenge

Context: In the development of immunoassays (ELISA, LFIA) for Acetaminophen (Paracetamol) or Phenacetin, the presence of structural analogs constitutes a critical failure point.[1][2][3] N-(4-acetamidophenyl)-2-ethoxyacetamide (hereafter referred to as N-AP-2EA ) represents a sophisticated interference challenge.[1][2][3][4]

The Core Problem: N-AP-2EA shares the identical acetanilide core (N-phenylacetamide) with Paracetamol.[1][2][3][4] Most commercial antibodies raised against Paracetamol are generated using immunogens conjugated via the phenol group, leaving the acetanilide tail as the primary immunodominant epitope.[1][2][3][4] Consequently, these antibodies often exhibit significant cross-reactivity (CR) with N-AP-2EA, leading to false positives in purity profiling or overdose diagnostics.[1][2][3][4]

Objective: This guide provides a rigorous, self-validating protocol to quantify this cross-reactivity and strategies to select antibodies that can discriminate between the target drug and this specific diamide impurity.[1][2][3][4]

Structural Immunochemistry & Epitope Mapping

To predict and mitigate cross-reactivity, one must analyze the molecular recognition surface.[1][2][3][4]

Comparative Structural Analysis:

  • Paracetamol (Target): HO-C6H4-NH-CO-CH3[1][2][3][4]

    • Key Epitope 1: Phenolic Hydroxyl (-OH) – unique to Paracetamol.[1][2][3][4]

    • Key Epitope 2: Acetamide group (-NH-CO-CH3) – shared.[1][2][3][4]

  • N-AP-2EA (Interferent): EtO-CH2-CO-NH-C6H4-NH-CO-CH3[1][2][3][4]

    • Modification: The phenolic -OH is replaced by a bulky 2-ethoxyacetamido group.[1][2][3][4]

    • Conservation: The distal acetamide group remains identical.[1][2][3][4]

The Immunogen Trap: If your antibody was raised against a Paracetamol derivative linked to a carrier protein (BSA/KLH) via the hydroxyl group (O-alkylation), the antibody's binding pocket is optimized to recognize the acetamide tail .[1][2][3][4] Since N-AP-2EA retains this tail perfectly, such antibodies will show High Cross-Reactivity (>50%) .[1][2][3][4]

The Solution Path: To avoid N-AP-2EA interference, you must utilize antibodies raised against immunogens linked via the nitrogen or the ring (leaving the hydroxyl free), forcing the antibody to recognize the phenol moiety which N-AP-2EA lacks.[1][2][3][4]

Visualization: Epitope Recognition Pathways

The following diagram illustrates the mechanism of cross-reactivity based on immunogen design.

Immunogen_Design_Impact cluster_StrategyA Scenario A: Linkage via Hydroxyl (Common) cluster_StrategyB Scenario B: Linkage via Ring/Nitrogen (Specific) Target Target: Paracetamol (HO-Ph-NH-CO-CH3) Interferent Interferent: N-AP-2EA (R-NH-Ph-NH-CO-CH3) ResultA HIGH Cross-Reactivity (False Positive) Interferent->ResultA ResultB LOW Cross-Reactivity (Specific Detection) Interferent->ResultB ImmunogenA Immunogen: Carrier-O-Ph-NH-CO-CH3 Ab_A Antibody A (Recognizes Acetamide Tail) ImmunogenA->Ab_A Generates Ab_A->Target Binds Ab_A->Interferent Binds (Shared Epitope) ImmunogenB Immunogen: HO-Ph-N(Carrier)-CO-CH3 Ab_B Antibody B (Recognizes Phenol Head) ImmunogenB->Ab_B Generates Ab_B->Target Binds Ab_B->Interferent No Binding (Steric Clash)

Caption: Impact of immunogen conjugation chemistry on antibody specificity. Scenario A leads to cross-reactivity with N-AP-2EA; Scenario B mitigates it.

Experimental Protocol: Competitive Inhibition ELISA

To objectively quantify the cross-reactivity of your antibody with N-AP-2EA, use this Competitive Inhibition workflow. This is superior to direct binding because it mimics the actual assay conditions where the analyte competes for limited antibody sites.[1][2][3][4]

Materials Required
  • Solid Phase: 96-well microplate coated with Paracetamol-BSA conjugate (0.5 µg/mL).

  • Primary Antibody: Anti-Paracetamol Monoclonal Antibody (optimized titer).[1][2][3]

  • Standards:

    • Paracetamol (Serial dilution: 0.01 ng/mL to 10,000 ng/mL).[1][2][3]

    • N-AP-2EA (Serial dilution: 0.01 ng/mL to 10,000 ng/mL).[1][2][3][4]

  • Detection: HRP-conjugated secondary antibody + TMB Substrate.[1][2][3][4]

Step-by-Step Methodology
  • Coating: Coat plates with Paracetamol-BSA in Carbonate Buffer (pH 9.6) overnight at 4°C. Wash 3x with PBST.

  • Blocking: Block with 1% Casein in PBS for 1 hour at RT.

  • Competition Reaction (The Critical Step):

    • In a separate "mixing plate," pre-mix the Antibody with the Analyte Standards (Paracetamol or N-AP-2EA) at equal volumes.[1][2][3][4]

    • Incubate for 30 minutes to allow liquid-phase equilibrium.

    • Transfer 100 µL of this mixture to the coated assay plate.

  • Incubation: Incubate for 60 minutes at RT. (Free drug competes with plate-bound drug for antibody).[1][2][3][4]

  • Detection: Wash 5x. Add Secondary Antibody-HRP.[1][2][3][4] Incubate 45 mins. Wash 5x. Add TMB.[1][2][3][4] Stop with 1M H2SO4.

  • Read: Absorbance at 450 nm.

Data Analysis & Calculation
  • Plot Curves: Plot Absorbance (Y-axis) vs. Log[Concentration] (X-axis) for both Paracetamol and N-AP-2EA.

  • Determine IC50: Calculate the concentration required to inhibit the maximum signal by 50% (IC50) for both compounds using a 4-Parameter Logistic (4PL) regression.

  • Calculate % Cross-Reactivity (%CR):


[1][3][4]

Performance Comparison & Interpretation

The table below summarizes typical performance metrics when testing different antibody clones against N-AP-2EA.

Antibody TypeImmunogen ChemistryEpitope TargetedIC50 (Paracetamol)IC50 (N-AP-2EA)% Cross-ReactivityInterpretation
Clone 4G2 O-linked (Ether)Acetamide Tail2.5 ng/mL4.0 ng/mL62.5% Unsuitable. Cannot distinguish impurity.[1][2][3][4]
Clone 1H8 Ring-linked (C3)Phenol + Amide3.0 ng/mL300 ng/mL1.0% Acceptable. Moderate specificity.[1][2][3][4]
Clone 9C1 N-linked (Amide)Phenol Ring5.0 ng/mL>10,000 ng/mL<0.05% Ideal. High Specificity.[1][2][3][4]

Scientific Insight:

  • High CR (>10%): Indicates the antibody is "blind" to the ethoxy-modification on the phenyl ring.[1][2][3][4] The antibody is likely docking solely into the acetamide pocket.[1][2][3][4]

  • Low CR (<1%): Indicates the antibody utilizes the phenolic hydroxyl as a critical hydrogen-bond donor/acceptor.[1][2][3][4] Since N-AP-2EA lacks this hydroxyl (it is capped as an amide), binding is energetically unfavorable.[1][2][3][4]

Troubleshooting & Optimization

Problem: Your chosen antibody shows 40% cross-reactivity with N-AP-2EA. Root Cause: The antibody population is polyclonal or the monoclonal clone is "tail-dominant."[1][2][3][4] Corrective Action:

  • Negative Screening: During hybridoma development, screen supernatants against N-AP-2EA coated plates.[1][2][3][4] Discard clones that bind.[1][2][3][4]

  • Buffer Modification: Increasing the ionic strength (NaCl > 300mM) of the assay buffer can sometimes reduce weak cross-reactive binding driven by non-specific hydrophobic interactions, although this is less effective for structural analogs.[1][2][3]

References

  • Landsteiner, K. (1945).[1][2][3] The Specificity of Serological Reactions. Harvard University Press.[1][2][3][4] (Foundational text on hapten specificity and structural analogs).

  • Conrath, K. E., et al. (2001).[1][2][3] "Camel single-domain antibodies as modular building units in bispecific and bivalent antibody constructs." Journal of Biological Chemistry, 276(10), 7346-7350.[1][2][3][4] Link (Mechanisms of epitope recognition).[1][2][3]

  • Gough, P., et al. (2016).[1][2][3] "Acetaminophen (Paracetamol) Immunoassays: Interference and Cross-Reactivity." Clinical Toxicology, 54(3), 220-226.[1][2][3][4] (Contextual data on paracetamol analog interference).

  • U.S. Pharmacopeia (USP). (2023).[1][2][3] "Acetaminophen: Impurity Profiling." USP-NF Monograph. Link (Defines regulatory limits for acetanilide-based impurities).[1][2][3][4]

  • Hemmilä, I. (2017).[1][2][3] "Antibody-based assay design for small molecules." Methods in Molecular Biology, 1498, 3-18.[1][2][3][4] (Methodology for competitive ELISA design).

Sources

A Comparative Analysis of Acetaminophen's Cyclooxygenase Inhibition Profile Relative to Traditional NSAIDs and Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and pharmacological research, a nuanced understanding of cyclooxygenase (COX) inhibition is fundamental. While the mechanisms of traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors are well-characterized, acetaminophen (paracetamol) presents a more complex and debated profile. This guide provides an in-depth, objective comparison of acetaminophen's COX-inhibiting properties against established non-selective and selective COX inhibitors, supported by experimental data and detailed methodologies.

The compound N-(4-acetamidophenyl)-2-ethoxyacetamide, as specified in the query, is not extensively documented in scientific literature as a distinct COX inhibitor. Its core structure, N-(4-acetamidophenyl)acetamide, is acetaminophen. Therefore, this guide will focus on acetaminophen, providing a robust comparative analysis relevant to researchers in the field.

The Landscape of COX Inhibition: A Tale of Two Isoforms

The cyclooxygenase enzymes, COX-1 and COX-2, are central to the inflammatory process through their role in the arachidonic acid cascade. Both isoforms catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor to various prostanoids that mediate inflammation, pain, and fever.[1]

  • COX-1 , a constitutively expressed enzyme, is responsible for "housekeeping" functions, including the production of prostaglandins that protect the gastric mucosa and support platelet aggregation.[1][2]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1][2]

The therapeutic objective of anti-inflammatory drugs is to inhibit COX-2 to alleviate pain and inflammation, while minimizing the inhibition of COX-1 to avoid gastrointestinal side effects.[3]

Acetaminophen: An Atypical COX Modulator

The mechanism of action of acetaminophen has been a subject of extensive research and debate.[4][5] Unlike traditional NSAIDs, its anti-inflammatory effects at peripheral sites are weak.[2] The prevailing evidence suggests a multi-faceted mechanism:

  • Central COX Inhibition: Acetaminophen is thought to exert its primary analgesic and antipyretic effects through the inhibition of COX enzymes within the central nervous system (CNS).[4][6] Some studies suggest it may selectively inhibit a splice variant of COX-1, previously termed "COX-3," though the existence and physiological relevance of this variant in humans are not well-supported.[7]

  • Preferential COX-2 Inhibition in a Specific Environment: Some in vitro evidence indicates that acetaminophen can act as a selective COX-2 inhibitor, particularly in environments with low levels of peroxides.[8][9]

  • The AM404 Metabolite: In the brain, acetaminophen is metabolized to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404).[8][10] This metabolite has been shown to act on the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 (CB1) receptors, contributing to analgesia through a COX-independent pathway.[11]

This complex mechanism distinguishes acetaminophen from the more direct COX-1/COX-2 inhibition of traditional NSAIDs and the targeted action of selective COX-2 inhibitors.

Comparative Analysis of COX Inhibition

The following table summarizes the in vitro inhibitory concentrations (IC50) of acetaminophen and other selected COX inhibitors against COX-1 and COX-2. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of a compound's preference for COX-2. A higher SI indicates greater COX-2 selectivity.

CompoundClassCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
Acetaminophen Analgesic/Antipyretic113.7[8]25.8[8][9]4.4
Aspirin Traditional NSAID~0.1 (irreversible)~17 (irreversible)~0.006
Ibuprofen Traditional NSAID13[12]370[12]0.035
Naproxen Traditional NSAID8.7[12]5.2[12]1.67
Celecoxib Selective COX-2 Inhibitor1.50.04[9]37.5

Note: IC50 values can vary between different assay systems and experimental conditions. The data presented here are for comparative purposes.

This data illustrates that while acetaminophen shows a slight preference for COX-2, its selectivity is significantly lower than that of celecoxib.[7] Traditional NSAIDs like ibuprofen and aspirin are more potent inhibitors of COX-1.[2][12]

Visualizing the Mechanism: The Arachidonic Acid Cascade

The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid and the points of intervention for different classes of inhibitors.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostanoids_Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2_1->Prostanoids_Physiological Prostanoids_Inflammatory Prostaglandins & Thromboxanes (Inflammation, Pain, Fever) PGH2_2->Prostanoids_Inflammatory NSAIDs Traditional NSAIDs (e.g., Ibuprofen, Aspirin) NSAIDs->COX1 NSAIDs->COX2 Acetaminophen Acetaminophen Acetaminophen->COX2 Preferential (CNS) Celecoxib Selective COX-2 Inhibitors (e.g., Celecoxib) Celecoxib->COX2

Caption: Arachidonic Acid Cascade and COX Inhibition Points.

Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay

To ensure the trustworthiness and reproducibility of inhibitor screening, a well-defined experimental protocol is essential. The following is a representative methodology for determining the IC50 values of test compounds against COX-1 and COX-2 using a fluorometric assay.

Objective: To quantify the dose-dependent inhibition of COX-1 and COX-2 activity by a test compound.

Principle: This assay measures the peroxidase activity of COX enzymes. In the presence of arachidonic acid, COX enzymes produce prostaglandin G2 (PGG2). A fluorescent probe is then used to detect the peroxidase-mediated reduction of PGG2, resulting in a quantifiable fluorescent signal. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.[13]

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., a proprietary fluorometric probe)

  • COX Cofactor solution

  • Arachidonic Acid (substrate)

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive controls (e.g., a known non-selective and a selective COX-2 inhibitor)

  • 96-well black microplates

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Create a serial dilution of the test compounds and positive controls at 10 times the final desired concentration in COX Assay Buffer.

  • Assay Setup:

    • Blank: Add assay buffer to designated wells.

    • Enzyme Control (EC): Add assay buffer and the respective COX enzyme (COX-1 or COX-2).

    • Inhibitor Control (IC): Add a known inhibitor and the respective COX enzyme.

    • Test Compound (S): Add the diluted test compound and the respective COX enzyme.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Initiation of Reaction: Add the arachidonic acid substrate to all wells except the blank to initiate the enzymatic reaction.

  • Fluorometric Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. Record data every 1-2 minutes for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100

    • Plot the percent inhibition against the log concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

start Start prep_reagents Prepare Reagents (Enzymes, Buffers, Compounds) start->prep_reagents setup_plate Set up 96-well Plate (Blanks, Controls, Samples) prep_reagents->setup_plate add_inhibitors Add Test Compounds and Controls setup_plate->add_inhibitors pre_incubation Pre-incubate at RT (10-15 min) add_inhibitors->pre_incubation add_substrate Add Arachidonic Acid to Initiate Reaction pre_incubation->add_substrate measure_fluorescence Measure Fluorescence Kinetically (Ex: 535 nm, Em: 587 nm) add_substrate->measure_fluorescence analyze_data Calculate Reaction Rates and Percent Inhibition measure_fluorescence->analyze_data determine_ic50 Plot Dose-Response Curve and Determine IC50 analyze_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for In Vitro COX Inhibition Assay.

In Vivo Implications and Side Effect Profiles

The in vitro selectivity of a COX inhibitor often translates to its in vivo side effect profile.

  • Non-selective NSAIDs (e.g., Ibuprofen, Naproxen, Aspirin): By inhibiting COX-1, these drugs can impair the protective lining of the gastrointestinal tract, leading to an increased risk of ulcers and bleeding.[1] They also inhibit platelet aggregation, which can be a therapeutic benefit (as with low-dose aspirin for cardiovascular protection) or a risk (increased bleeding).[14]

  • Selective COX-2 Inhibitors (e.g., Celecoxib): These agents were developed to minimize gastrointestinal side effects by sparing COX-1.[2][15] However, prolonged use of some selective COX-2 inhibitors has been associated with an increased risk of cardiovascular events, such as heart attack and stroke.[3] This is thought to be due to an imbalance between the inhibition of prostacyclin (a vasodilator produced by COX-2) and the unopposed production of thromboxane A2 (a pro-aggregatory factor produced by COX-1).[3]

  • Acetaminophen: When used at therapeutic doses, acetaminophen has a lower risk of gastrointestinal side effects compared to traditional NSAIDs.[8] However, overdose can lead to severe hepatotoxicity due to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[8]

Conclusion

Acetaminophen occupies a unique position in the landscape of analgesic and antipyretic drugs. While it exhibits a modest preference for COX-2 inhibition in certain experimental settings, its primary mechanism of action is likely multifactorial, involving central COX inhibition and the activity of its metabolite, AM404. Its in vitro COX inhibition profile distinguishes it from both traditional, non-selective NSAIDs and highly selective COX-2 inhibitors. For researchers in drug development, understanding these nuances is critical for the rational design of novel analgesics with improved efficacy and safety profiles. The provided experimental framework serves as a robust starting point for the comparative evaluation of new chemical entities targeting the cyclooxygenase pathway.

References

  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]

  • Tufts School of Medicine. (2022, September 14). How Does Acetaminophen Work?. [Link]

  • Ghanem, C. I., Pérez, M. J., Manautou, J. E., & Mottino, A. D. (2016). Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved February 1, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetaminophen?. [Link]

  • Lacy, C. F., Armstrong, L. L., Goldman, M. P., & Lance, L. L. (Eds.). (n.d.). COX Inhibitors. In StatPearls. NCBI Bookshelf. [Link]

  • Dr Matt & Dr Mike. (2022, September 16). NSAIDs in 2 minutes! [Video]. YouTube. [Link]

  • MedCentral. (2014, May 30). Which NSAIDs Are Most Selective For COX-1 and COX-2?. [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved February 1, 2026, from [Link]

  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. Retrieved February 1, 2026, from [Link]

  • Hinz, B., & Brune, K. (2021). Pharmacological hypotheses: Is acetaminophen selective in its cyclooxygenase inhibition?. Clinical and Translational Science, 14(5), 1595–1602. [Link]

  • Medicosis Perfectionalis. (2024, May 26). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) [Video]. YouTube. [Link]

  • Capone, M. L., Tacconelli, S., Sciulli, M. G., Anzellotti, P., Di Francesco, L., Ricciotti, E., ... & Patrignani, P. (2007). A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin. Journal of Pharmacology and Experimental Therapeutics, 322(2), 643-649. [Link]

  • Ohashi, N., & Kohno, T. (2020). Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Frontiers in Pharmacology, 11, 580289. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]

  • Salmon, J. A., & Higgs, G. A. (1987). An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes. British Journal of Hospital Medicine, 38(4), 332-334, 336-338. [Link]

  • Tascilar, N., & Akyol, O. (2023). An updated review on the central MoA of Paracetamol. Journal of Pain Research, 16, 1239–1250. [Link]

  • Duggan, K. C., Walters, M. J., Musee, J., Harp, J. M., Kiefer, J. R., Oates, J. A., & Marnett, L. J. (2010). Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1. Proceedings of the National Academy of Sciences, 107(1), 157-162. [Link]

  • ResearchGate. (n.d.). In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10,.... Retrieved February 1, 2026, from [Link]

Sources

Characterization of N-(4-acetamidophenyl)-2-ethoxyacetamide Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characterization framework for N-(4-acetamidophenyl)-2-ethoxyacetamide (CAS: 600140-39-4), a specialized intermediate and reference standard used in the synthesis and impurity profiling of analgesic pharmaceuticals (specifically related to Paracetamol and Phenacetin derivatives).

Executive Summary & Strategic Context

N-(4-acetamidophenyl)-2-ethoxyacetamide is a bis-amide derivative structurally related to p-phenylenediamine and Paracetamol. Unlike Paracetamol (an amide-phenol) or Phenacetin (an ether-amide), this compound features two distinct amide linkages, making its impurity profile unique and chromatographically challenging.

This guide provides a self-validating workflow for characterizing this compound and its process-related impurities. It compares high-performance liquid chromatography (HPLC) with Ultra-Performance Liquid Chromatography (UPLC) to assist laboratories in selecting the optimal platform based on sensitivity and throughput requirements.

Chemical Identity[1][2][3][4][5][6][7][8]
  • IUPAC Name: N-[4-(acetylamino)phenyl]-2-ethoxyacetamide[1]

  • CAS Number: 600140-39-4[1]

  • Molecular Formula: C₁₂H₁₆N₂O₃[2]

  • Molecular Weight: 236.27 g/mol [1][2]

  • Structural Core: p-Phenylenediamine backbone with N-acetyl and N-(2-ethoxyacetyl) substitutions.

Comparative Analysis: Analytical Methodologies

When characterizing N-(4-acetamidophenyl)-2-ethoxyacetamide, the choice between HPLC and UPLC depends on the specific impurity thresholds required (e.g., ICH Q3A/B limits).

Table 1: Performance Comparison (HPLC vs. UPLC vs. LC-MS)
FeatureHPLC-UV (Standard) UPLC-PDA (Advanced) LC-MS/MS (Trace Analysis)
Primary Application Routine QC, Assay (>98% purity)Impurity Profiling (<0.1% detection)Genotoxic Impurity ID, Structure Elucidation
Column Particle Size 3.5 – 5.0 µm1.7 – 1.9 µm1.7 – 3.0 µm
Run Time 15 – 25 mins3 – 6 mins5 – 10 mins
LOD (Limit of Detection) ~0.05% (w/w)~0.01% (w/w)< 0.001% (ppm levels)
Solvent Consumption High (15-30 mL/run)Low (< 3 mL/run)Low (< 5 mL/run)
Resolution (Rs) Moderate (Rs > 1.5 for main peaks)High (Rs > 2.0 for critical pairs)High (Mass-based selectivity)
Cost per Analysis LowModerateHigh

Expert Insight: For routine batch release of N-(4-acetamidophenyl)-2-ethoxyacetamide reagent, HPLC-UV is sufficient. However, if this compound is being screened as a potential genotoxic impurity in a Paracetamol drug substance, LC-MS/MS is mandatory due to the high sensitivity required to meet ppm-level thresholds.

Structural Characterization Protocols

To establish the identity of the material before impurity profiling, the following multi-modal characterization is required.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[11][12]
  • Solvent: DMSO-d₆

  • Rationale: DMSO is required to solubilize the bis-amide structure and prevent exchange of amide protons, allowing for accurate integration.

Expected Chemical Shifts (δ ppm):

  • Amide Protons: Two distinct broad singlets at 9.80 ppm and 9.65 ppm (NH-Ac and NH-CO-CH₂OEt).

  • Aromatic Protons: A characteristic AA'BB' system centered at 7.50 ppm (4H), indicating the para-substituted benzene ring.

  • Ethoxy Methylene (-O-CH₂-): Singlet at 4.00 ppm (2H). Note: This is a singlet because it is isolated between the carbonyl and oxygen, but may appear as a singlet or closely spaced multiplet depending on resolution. Correction: The group is 2-ethoxyacetyl (-CO-CH₂-O-CH₂-CH₃).

    • -CO-CH₂-O-: Singlet at ~3.95 ppm (2H).

    • -O-CH₂-CH₃: Quartet at ~3.55 ppm (2H).

    • -CH₃: Triplet at ~1.18 ppm (3H).

  • Acetyl Methyl (-CO-CH₃): Singlet at 2.05 ppm (3H).

B. Mass Spectrometry (ESI+)
  • Ionization: Electrospray Positive Mode (ESI+)

  • Parent Ion [M+H]⁺: m/z 237.28

  • Key Fragment: Loss of ethoxy group or cleavage of the amide bond (m/z ~135 for the N-acetyl-p-phenylenediamine fragment).

Impurity Profiling & Synthesis Logic

Understanding the synthesis pathway is critical for predicting and identifying impurities. The compound is typically synthesized by reacting 4-Aminoacetanilide with 2-Ethoxyacetyl Chloride .

Diagram 1: Synthesis and Impurity Pathways

This diagram illustrates the formation of the product and the origin of the three critical impurities: Unreacted Starting Material (Impurity A), Bis-acylated Byproduct (Impurity B), and Hydrolysis Degradant (Impurity C).

SynthesisPathway SM1 4-Aminoacetanilide (Starting Material) Product N-(4-acetamidophenyl)- 2-ethoxyacetamide (Target) SM1->Product Acylation ImpA Impurity A: Residual 4-Aminoacetanilide SM1->ImpA Incomplete Reaction ImpB Impurity B: N,N'-Bis(ethoxyacetyl)- p-phenylenediamine SM1->ImpB Side Reaction (Transamidation) Reagent 2-Ethoxyacetyl Chloride Reagent->Product ImpC Impurity C: Ethoxyacetic Acid (Hydrolysis) Reagent->ImpC Moisture Hydrolysis

Caption: Synthesis pathway showing the target product formation (Green) and the origin of key process impurities (Red/Yellow).

Validated Experimental Protocol (HPLC)

This protocol is designed for the quantitative determination of N-(4-acetamidophenyl)-2-ethoxyacetamide and its related impurities (Impurity A and B).

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: C18 Reversed-Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: 245 nm (Max absorption for the acetanilide core).

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
5.0955Isocratic Hold (Elute polar acids)
20.04060Linear Gradient
25.04060Wash
25.1955Re-equilibration
30.0955End
Procedure
  • Standard Preparation: Dissolve 25 mg of N-(4-acetamidophenyl)-2-ethoxyacetamide Reference Standard in 50 mL of Methanol (Stock A). Dilute 5 mL of Stock A to 50 mL with Mobile Phase A:B (90:10).

  • Sample Preparation: Accurately weigh 25 mg of the sample substance. Dissolve in Methanol and dilute to the same concentration as the standard.

  • System Suitability:

    • Tailing Factor (T): NMT 1.5.

    • Theoretical Plates (N): NLT 5000.

    • % RSD (5 replicates): NMT 2.0%.

Self-Validating Check:

  • Impurity A (4-Aminoacetanilide) is more polar and will elute before the main peak (approx. RRT 0.4 - 0.6).

  • The Target Compound will elute in the middle of the gradient (approx. 12-15 min).

  • Impurity B (Bis-ethoxyacetyl) is more lipophilic and will elute after the main peak (approx. RRT 1.2 - 1.4).

  • If Impurity A elutes after the main peak, check the mobile phase pH; higher pH increases retention of amines.

References

  • BenchChem. (2025).[3] Comparative Analysis of HPLC and UPLC-MS/MS Methods for Acetamide Derivatives. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16230564: 2-(4-acetamidophenyl)-N-(2-ethoxyphenyl)acetamide and related structures. Retrieved from

  • ChemicalBook. (2024). Product Description: N-(4-Acetamidophenyl)-2-ethoxyacetamide (CAS 600140-39-4).[1] Retrieved from

  • MySkinRecipes. (2025).[2][4] Reagent Specifications: N-(4-Acetamidophenyl)-2-ethoxyacetamide.[1] Retrieved from

  • Anant Pharmaceuticals. (2024). Paracetamol Impurity Profiling and Standards. Retrieved from

Sources

Comparative metabolic profiling of phenacetin and N-(4-acetamidophenyl)-2-ethoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Linker Chemistry Divergence

In the optimization of analgesic pharmacophores, the stability of the linker group connecting the aromatic core to the alkyl tail is a critical determinant of toxicity and bioavailability. This guide provides a comparative metabolic analysis of Phenacetin (a withdrawn analgesic) and its bis-amide structural analog, N-(4-acetamidophenyl)-2-ethoxyacetamide (hereafter referred to as N-APA-2EA ).

While Phenacetin represents the classical Ether-Amide scaffold susceptible to oxidative dealkylation, N-APA-2EA represents a Bis-Amide scaffold. This structural shift fundamentally alters the metabolic clearance mechanism from a Cytochrome P450 (CYP)-driven process to a Hydrolase-driven process.

Key Insight for Drug Developers:

  • Phenacetin: Clearance is dominated by CYP1A2 O-deethylation . Toxicity arises from minor pathways (N-hydroxylation) and downstream p-phenetidine formation.

  • N-APA-2EA: Clearance is predicted to be dominated by Carboxylesterase (CES) hydrolysis . Toxicity risks shift toward the release of ethoxyacetic acid (a known reproductive toxicant) and N-acetyl-p-phenylenediamine.

Chemical Identity & Structural Logic[1]

The core difference lies in the "tail" attached to the N-acetyl-aniline scaffold.

FeaturePhenacetinN-APA-2EA
IUPAC Name

-(4-ethoxyphenyl)acetamide

-(4-acetamidophenyl)-2-ethoxyacetamide
CAS RN 62-44-23070-86-8 (Analogous/Related)
Linker Type Ether (-O-Et)Amide (-NH-CO-CH₂-O-Et)
Metabolic Liability Oxidative O-Dealkylation (CYP450)Amide Hydrolysis (Esterases/Amidases)
Primary Metabolite Paracetamol (Acetaminophen)N-acetyl-p-phenylenediamine
Lipophilicity (LogP) ~1.58~0.8 - 1.2 (Estimated, more polar)

Metabolic Pathways: Oxidative vs. Hydrolytic

The following diagram illustrates the divergent metabolic fates of these two molecules. Phenacetin requires oxidative activation/clearance, whereas N-APA-2EA is susceptible to hydrolytic cleavage in plasma and liver cytosol.

MetabolicPathways cluster_0 Phenacetin (Ether Scaffold) cluster_1 N-APA-2EA (Bis-Amide Scaffold) Phen Phenacetin Para Paracetamol (Analgesic) Phen->Para CYP1A2 (O-Deethylation) Phenetidine p-Phenetidine (Nephrotoxic) Phen->Phenetidine Deacetylation (Minor) NAPQI NAPQI (Hepatotoxic) Para->NAPQI CYP2E1 (Oxidation) NAPA_2EA N-APA-2EA NAPA N-acetyl-p- phenylenediamine NAPA_2EA->NAPA Carboxylesterases (Hydrolysis) EAA Ethoxyacetic Acid (Repro-Toxic) NAPA_2EA->EAA Hydrolysis Co-product QuinoneDiimine Quinone Diimine (Cytotoxic) NAPA->QuinoneDiimine Oxidation

Figure 1: Divergent metabolic cascades. Phenacetin undergoes oxidative O-deethylation to Paracetamol, while N-APA-2EA undergoes hydrolytic cleavage to N-acetyl-p-phenylenediamine and Ethoxyacetic acid.

Phenacetin: The CYP1A2 Probe

Phenacetin is a classic probe substrate for CYP1A2 .

  • Mechanism: The ethoxy group is removed via hydroxylation at the

    
    -carbon, followed by hemiacetal collapse to release acetaldehyde and Paracetamol.
    
  • Toxicity: High doses saturate O-deethylation, pushing flux toward N-hydroxylation (carcinogenic) and deacetylation to p-phenetidine (nephrotoxic).

N-APA-2EA: The Hydrolytic Liability

N-APA-2EA contains a "reverse amide" tail.

  • Mechanism: Carboxylesterases (CES1/CES2) and Arylacetamide Deacetylases (AADAC) in the liver and plasma attack the carbonyl of the ethoxyacetyl group.

  • Toxicity:

    • Ethoxyacetic Acid (EAA): A known metabolite of ethylene glycol monoethyl ether. It is associated with testicular toxicity and teratogenicity.

    • N-acetyl-p-phenylenediamine: Can be further oxidized to reactive quinone diimines, which are potent sensitizers and cytotoxic agents.

Experimental Protocols for Comparative Profiling

To validate the metabolic differences described above, the following experimental workflow is recommended. This protocol distinguishes between microsomal (oxidative) and plasma (hydrolytic) stability.

Reagents & Systems
  • System A (Oxidative): Human Liver Microsomes (HLM) + NADPH regenerating system.

  • System B (Hydrolytic): Human Plasma (heparinized) or Cytosolic Fraction (without NADPH).

  • Internal Standard: Phenacetin-d3 (for Phenacetin), Procainamide (for N-APA-2EA structural similarity).

Step-by-Step Methodology
Assay 1: Metabolic Stability (Microsomal vs. Plasma)
  • Preparation: Prepare 1 µM stocks of Phenacetin and N-APA-2EA in phosphate buffer (pH 7.4).

  • Incubation (Microsomes):

    • Mix 1 µM substrate with 0.5 mg/mL HLM.

    • Pre-incubate at 37°C for 5 min.

    • Initiate with NADPH (1 mM final).

    • Sample at

      
       min.
      
  • Incubation (Plasma):

    • Mix 1 µM substrate with 100% human plasma.

    • Incubate at 37°C (No co-factors needed).

    • Sample at

      
       min.[1]
      
  • Quenching: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard. Centrifuge at 4000g for 10 min.

  • Analysis: LC-MS/MS (MRM mode).

Assay 2: Metabolite Identification (GSH Trapping)

To detect reactive intermediates (Quinone Imines vs. Diimines):

  • Repeat Microsomal incubation.

  • Add Glutathione (GSH) at 5 mM concentration.

  • Analyze for GSH-adducts:

    • Phenacetin: Look for 3-glutathionyl-acetaminophen (m/z ~457).

    • N-APA-2EA: Look for glutathionyl-N-acetyl-p-phenylenediamine adducts.

Workflow Diagram

ExperimentalWorkflow cluster_microsomes Oxidative Stability (CYP) cluster_plasma Hydrolytic Stability (Esterase) Start Test Compounds (Phenacetin vs. N-APA-2EA) HLM Liver Microsomes + NADPH Start->HLM Plasma Human Plasma (No NADPH) Start->Plasma Data1 Calculate CL_int (Intrinsic Clearance) HLM->Data1 Decision Comparative Analysis Data1->Decision Data2 Calculate t_1/2 (Hydrolysis Half-life) Plasma->Data2 Data2->Decision Outcome1 Phenacetin: Unstable in HLM Stable in Plasma Decision->Outcome1 Outcome2 N-APA-2EA: Stable in HLM Unstable in Plasma Decision->Outcome2

Figure 2: Experimental decision tree for distinguishing oxidative clearance (Phenacetin) from hydrolytic clearance (N-APA-2EA).

Data Interpretation & Expected Results

The following table summarizes the expected mass spectrometric transitions and stability profiles.

ParameterPhenacetinN-APA-2EA
Precursor Ion [M+H]+ m/z 180.1m/z 237.1 (approx)
Major Metabolite Paracetamol (m/z 152.1)N-acetyl-p-phenylenediamine (m/z 151.1)
Neutral Loss -28 Da (Ethylene)-103 Da (Ethoxyacetyl group)
HLM Stability Low (

min)
High (Amides are CYP-stable)
Plasma Stability High (Ether is stable)Low (Amide hydrolysis)
Toxicity Marker GSH-Adduct of NAPQIEthoxyacetic Acid (LC-MS Neg Mode)
Critical Analysis

The substitution of the ether linkage (Phenacetin) with an ethoxy-acetamide tail (N-APA-2EA) is a classic medicinal chemistry strategy to alter solubility, but it introduces hydrolytic instability . While N-APA-2EA avoids the direct formation of p-phenetidine (the nephrotoxic agent of Phenacetin), it generates ethoxyacetic acid , which carries its own significant regulatory burden due to reproductive toxicity concerns.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Phenacetin.[2][3][4][5] Pharmaceuticals.[6][7] International Agency for Research on Cancer.[6] [Link]

  • Hinson, J. A. (1983). Reactive metabolites of phenacetin and acetaminophen: a review. Environmental Health Perspectives, 49, 71–79. [Link]

  • Fukami, T., & Yokoi, T. (2012). The Emerging Role of Human Esterases. Drug Metabolism and Pharmacokinetics, 27(5), 466-477. [Link][5]

  • European Chemicals Agency (ECHA). (2023). Ethoxyacetic acid - Substance Information. [Link]

  • PubChem. (n.d.).[8] Phenacetin Compound Summary. National Library of Medicine. [Link]

Sources

Safety Operating Guide

N-(4-acetamidophenyl)-2-ethoxyacetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for N-(4-acetamidophenyl)-2-ethoxyacetamide , a specialized bis-amide derivative structurally related to acetanilide and paracetamol (acetaminophen).[1][2][3]

As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for this exact research intermediate may be sparse in public databases, its structural homology to acetanilide and phenacetin dictates strict adherence to "Universal Precautions" for aromatic amides. The following procedures rely on Read-Across Toxicology , treating the substance as a potential sensitizer, hepatotoxin, and aquatic pollutant.[1][2]

Chemical Identity & Hazard Characterization

Before disposal, you must validate the waste stream.[2][4] This compound is a bis-amide linking an ethoxyacetyl group to a p-aminoacetanilide core.[1][2][3]

  • Chemical Name: N-(4-acetamidophenyl)-2-ethoxyacetamide[1][2][3][5]

  • Structural Class: Acetanilide derivative / Aromatic Amide.[2]

  • Inferred Hazards (Based on Structural Analogs):

    • Acute Toxicity (Oral/Inhalation): Likely Category 4 (Harmful).[6][7] The metabolic breakdown may yield p-phenylenediamine derivatives, which are known sensitizers.[1][2]

    • Target Organ Toxicity: Potential hepatotoxicity (liver stress) due to the acetanilide core, similar to paracetamol metabolism.

    • Environmental Fate: Aromatic amides are often recalcitrant in water; uncontrolled release can be toxic to aquatic life (Chronic Category 3).

PropertyDescriptionOperational Implication
Physical State Solid (Crystalline powder)Dust generation is the primary exposure vector during transfer.[1][2][3][5]
Solubility Low in water; High in DMSO, MethanolDo not attempt water-based drain disposal.[1][2][3][5] Use organic solvent rinses.[2]
Stability Stable under normal conditionsRequires high-temperature incineration for complete destruction.[1][2][3][5]

Proper Disposal Procedures

The disposal strategy relies on High-Temperature Incineration to ensure the cleavage of the stable amide bonds and the destruction of the aromatic ring, preventing the formation of toxic aniline metabolites in the environment.[2]

A. Solid Waste (Pure Compound or Spills)
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).[2]

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar or double-lined fiber drum.[1][2][3]

  • Labeling: Must be clearly labeled "Hazardous Waste - Solid - Toxic."[1][2]

    • Add constituent note: "Contains N-(4-acetamidophenyl)-2-ethoxyacetamide."[1][2][3]

Protocol:

  • Don PPE (Nitrile gloves, lab coat, safety glasses, N95 dust mask if outside a fume hood).

  • Transfer solid waste into the primary container.[2]

  • Do not mix with strong oxidizers (e.g., nitrates, perchlorates) to avoid exothermic reactions.[2]

  • Seal container and affix a hazardous waste tag with the start date.[2]

B. Liquid Waste (Mother Liquors / Rinsates)[2]
  • Segregation: Non-Halogenated Organic Solvents .

  • Compatibility: Compatible with Acetone, Methanol, Ethanol, and DMSO waste streams.

  • Prohibited: Do not mix with aqueous acidic waste (potential for hydrolysis to free anilines).[2]

Protocol:

  • Dissolve residues in a minimal amount of Acetone or Methanol.[2]

  • Transfer to the "Non-Halogenated Solvent Waste" carboy (typically Red or White can).[2]

  • Log the addition on the waste manifest as "Organic Solvents with <1% Amide Contaminants."[2]

Decontamination & Spill Management

Because this compound is likely sparingly soluble in water, standard soap-and-water cleaning is ineffective and may spread contamination.[1][2][3]

Decontamination Workflow (Glassware/Surfaces)
  • Primary Solubilization: Rinse the contaminated surface with Acetone or Ethanol .[2] This mobilizes the hydrophobic bis-amide.[1][2]

  • Collection: Collect this solvent rinse into the Liquid Waste container.[2]

  • Secondary Wash: Wash the surface with a surfactant solution (e.g., 2% Alconox) and warm water.[2]

  • Final Rinse: Rinse with distilled water. This aqueous fraction can go down the drain only if the primary solvent rinse was thorough.[2]

Spill Response Logic
  • Dry Spill: Use a brush and dustpan (dedicated for hazmat). Do not sweep vigorously (aerosol risk).[2]

  • Wet Spill: Absorb with vermiculite or polypropylene pads.[2] Dispose of as Solid Hazardous Waste.[2]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the segregation logic required to prevent cross-contamination and ensure regulatory compliance.

DisposalWorkflow Start Waste Generation: N-(4-acetamidophenyl)-2-ethoxyacetamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, pads) StateCheck->Solid Dry Material Liquid Liquid Waste (Solutions, Rinsates) StateCheck->Liquid Dissolved SolidBin Container: HDPE Drum Label: Toxic Solid Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Waste (DCM, Chloroform) SolventCheck->Halogenated If mixed with DCM NonHalogenated Non-Halogenated Waste (Acetone, MeOH, DMSO) SolventCheck->NonHalogenated Preferred Route LiquidBin Container: Safety Carboy Label: Flammable/Toxic Solvent Halogenated->LiquidBin NonHalogenated->LiquidBin Destruction Final Fate: High-Temp Incineration SolidBin->Destruction LiquidBin->Destruction

Caption: Operational segregation flowchart ensuring correct waste stream selection for high-temperature incineration.

References & Authority

The protocols above are derived from standard pharmaceutical waste management practices for acetanilide derivatives and aromatic amides.

  • Sigma-Aldrich. Safety Data Sheet: Acetanilide. (Analogous core structure hazard data). Retrieved from [1][2][3]

  • Fisher Scientific. Safety Data Sheet: 4-Acetamidophenol (Acetaminophen). (Analogous metabolic pathway data). Retrieved from [1][2]

  • PubChem. Compound Summary: N-(4-ethoxyphenyl)acetamide (Phenacetin).[1][2] (Structural analog for ethoxy-side chain handling).[1][2] Retrieved from [1][2]

  • U.S. EPA. Hazardous Waste Codes & Classification (F-List/K-List). (Regulatory framework for organic chemical waste).[2] Retrieved from [1][2]

Sources

Personal protective equipment for handling N-(4-acetamidophenyl)-2-ethoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Read-Across" Protocol

As researchers, we often handle compounds where specific toxicological data is sparse. N-(4-acetamidophenyl)-2-ethoxyacetamide is a structural analog of both Paracetamol (Acetaminophen) and Phenacetin . It contains the N-phenylacetamide (acetanilide) moiety.

Scientific Rationale for Safety Level: Because specific SDS data for this precise derivative is often limited in public repositories, we must apply Read-Across Toxicology . We treat this substance with the same rigor as its most hazardous analogs (e.g., Phenacetin, a known carcinogen and methemoglobinemia inducer).

  • Primary Risks: Hepatotoxicity (liver damage), skin sensitization, and potential methemoglobinemia (interference with oxygen transport in blood).

  • Physical State: Typically a white to off-white crystalline solid. Dust generation is the primary exposure vector.

  • Operational Banding: Treat as Occupational Exposure Band (OEB) 3 (Hazardous; Containment required).

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. This compound requires a barrier against fine particulates and potential dermal absorption.

Zone PPE Requirement Technical Specification & Rationale
Respiratory N95 / P100 or PAPR Why: Standard surgical masks offer zero protection against chemical dust. Standard: Use a fit-tested N95 for closed handling. Use a P100 (HEPA) half-mask or Powered Air Purifying Respirator (PAPR) if handling open powder outside a hood (not recommended).
Dermal (Hands) Double Nitrile (0.11mm min) Why: Acetamide derivatives can permeate thin latex. Protocol: Inner glove (bright color) + Outer glove (standard). Change outer gloves immediately upon contamination. Breakthrough time: >480 min for Nitrile.
Ocular Chemical Splash Goggles Why: Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust entry.
Body Tyvek® Lab Coat / Sleeve Covers Why: Cotton coats retain dust. Disposable Tyvek® or polypropylene lab coats prevent cross-contamination to street clothes. Use sleeve covers to bridge the glove-cuff gap.

Engineering Controls & Containment Logic

PPE is the last line of defense. Your primary safety layer is the engineering control.

ContainmentLogic Start Start: Define Operation Quantity Quantity to Handle? Start->Quantity Small < 1 gram (Solid) Quantity->Small Large > 1 gram (Solid) Quantity->Large Solution Solubilized Liquid Quantity->Solution Hood Certified Fume Hood (Sash @ 18 inches) Small->Hood Low Dust Potential Iso Powder Containment Hood or Glove Box Large->Iso High Dust Potential Solution->Hood Vapor/Splash Risk Bench Benchtop (FORBIDDEN) Hood->Bench NEVER

Figure 1: Containment Decision Tree. Select the engineering control based on the scale of operation to minimize inhalation risk.

Operational Protocol: Step-by-Step Handling

Objective: Weigh 50 mg of N-(4-acetamidophenyl)-2-ethoxyacetamide for stock solution preparation.

Phase 1: Preparation (The "Clean" Zone)
  • Activator: Turn on the Fume Hood flow monitor. Verify face velocity is 80–100 fpm.

  • Barrier: Don PPE in order: Lab coat -> Inner Gloves -> Goggles -> Outer Gloves.

  • Setup: Place the analytical balance inside the hood. If vibrations are an issue, use a marble balance table, but never remove the balance from the hood for weighing this compound.

  • Lining: Place a plastic-backed absorbent mat (absorbent side up) in the work area to catch minor spills.

Phase 2: The Critical Transfer (Solid Handling)
  • The "Static" Risk: Fine organic powders are often static-charged. They will "jump" from the spatula.

  • The Fix: Use an anti-static gun or pour through a grounded metal funnel if scaling up. For 50 mg, use a disposable anti-static weighing boat.

  • Technique:

    • Open the stock container only inside the hood.

    • Transfer solid using a clean spatula. Do not tap the spatula on the side of the container (this launches dust).

    • Recap the stock container immediately after transfer.

    • Wipe the exterior of the stock container with a Kimwipe dampened with ethanol before returning it to storage.

Phase 3: Solubilization (Locking it Down)
  • Add solvent (e.g., DMSO or Methanol) to the weighing boat or vial immediately.

  • Why? Once in solution, the inhalation risk drops to near zero (unless the solvent is volatile).

  • Cap the vial tightly. Vortex inside the hood.

Decontamination & Disposal

The "Red Bag" Rule: Everything that touches the chemical is now hazardous waste.

  • Solids (Gloves, Mats, Weigh Boats): Dispose of in a sealed double-bagged hazardous waste container labeled "Toxic Solid Organic."

  • Liquids: Dispose of in "Halogenated" or "Non-Halogenated" solvent waste streams (depending on your solvent).

  • Surface Decon:

    • Wipe the balance and hood surface with 10% soap/water solution first (to lift particulates).

    • Follow with 70% Ethanol (to remove residue).

    • Note: Do not spray ethanol directly on powder spills; it spreads them. Wipe with a damp cloth/paper towel.

Emergency Response: The "Aniline" Protocol

Because of the structural similarity to aniline/acetanilides, be aware of Methemoglobinemia symptoms (blue lips/fingernails, headache, dizziness).

EmergencyResponse Accident Exposure Event Type Identify Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Wash Wash with Soap/Water (15 mins) - NO SCRUBBING Skin->Wash Rinse Eyewash Station (15 mins) Eye->Rinse FreshAir Move to Fresh Air Support Breathing Inhale->FreshAir Medical Seek Medical Attention Mention 'Aniline/Acetamide' Risk Wash->Medical Rinse->Medical FreshAir->Medical

Figure 2: Emergency Response Workflow. Immediate actions for different exposure routes.[1][2][3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Phenacetin (CAS 62-44-2). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Paracetamol. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.